Product packaging for Prinaberel(Cat. No.:CAS No. 524684-52-4)

Prinaberel

Cat. No.: B1683874
CAS No.: 524684-52-4
M. Wt: 271.24 g/mol
InChI Key: MQIMZDXIAHJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Prinaberel is an estrogen receptor beta agonist.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an estrogen receptor beta agonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FNO3 B1683874 Prinaberel CAS No. 524684-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMZDXIAHJKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030354
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524684-52-4
Record name 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524684-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prinaberel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinaberel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 524684-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRINABEREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prinaberel: A Technical Whitepaper on the Mechanism of Action of a Selective Estrogen Receptor β Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prinaberel (also known as ERB-041 and WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor.[1] Its discovery and characterization have been pivotal in elucidating the distinct physiological roles of ERβ compared to the classical Estrogen Receptor α (ERα). While ERα activation is linked to proliferative effects in tissues like the uterus and breast, ERβ activation often exerts anti-proliferative and anti-inflammatory effects.[2][3][4] this compound's high selectivity makes it an invaluable research tool and a potential therapeutic agent for a range of conditions, including inflammatory diseases and various cancers.[1] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Receptor Selectivity and Binding Affinity

The therapeutic potential of this compound is fundamentally rooted in its high selectivity for ERβ over ERα. The ligand-binding domains of ERα and ERβ share approximately 60% amino acid sequence identity, but critical differences in the amino acids within the ligand-binding pocket allow for the design of selective small molecules like this compound.[2] This selectivity minimizes the risks associated with ERα activation, such as uterotrophic effects and stimulation of mammary tissue development.[2][5]

Quantitative Binding and Potency Data

This compound demonstrates potent agonism at ERβ across multiple species with a significantly lower affinity for ERα, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the drug required to inhibit 50% of a biological process, are summarized below.

Receptor SubtypeSpeciesIC50 (nM)Selectivity (Fold)
ERβ Human5.4>200-fold vs. Human ERα
ERβ Rat3.1>200-fold vs. Rat ERα
ERβ Mouse3.7>200-fold vs. Mouse ERα

Table 1: Binding Potency and Selectivity of this compound for ERβ. Data sourced from MedchemExpress.[6][7]

Core Mechanism of Action: Signaling Pathways

This compound exerts its effects through both classical genomic and rapid non-genomic signaling pathways upon binding to ERβ.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the direct regulation of gene transcription. Upon entering the cell, this compound binds to ERβ, which is primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The this compound-ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes like cell cycle control, apoptosis, and inflammation.[8]

Genomic_Signaling Prinaberel_cyto This compound ERb ERβ Prinaberel_cyto->ERb Binds Dimer This compound-ERβ Homodimer ERb->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Gene Target Gene ERE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Proteins Functional Proteins (e.g., Apoptosis Factors, Anti-inflammatory Proteins) mRNA->Proteins Translation

Figure 1: this compound's classical genomic signaling pathway.

Non-Genomic Signaling Pathways

This compound also initiates rapid signaling cascades that are independent of direct gene transcription. These pathways often involve membrane-associated ERβ and the modulation of various kinase activities.

3.2.1 WNT/β-catenin Pathway Dampening: In skin cancer models, this compound has been shown to be a potent chemopreventive agent by dampening the WNT/β-catenin signaling pathway.[6][7] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound helps to control aberrant cell growth.

3.2.2 PI3K/AKT Pathway Inhibition: this compound can diminish the activity of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) pathway.[7] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Inhibition of this pathway by this compound is associated with an enhancement in E-cadherin expression, leading to reduced cell migration and tumor invasiveness.[7]

3.2.3 NF-κB Pathway Suppression: In models of inflammation, such as endometriosis, this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. This compound's ability to reduce the expression of phosphorylated NF-κB p65 (p-NFκBp65) underlies its significant anti-inflammatory properties.[7]

Non_Genomic_Signaling cluster_pi3k PI3K/AKT Pathway cluster_wnt WNT/β-catenin Pathway cluster_nfkb NF-κB Pathway This compound This compound ERb_mem ERβ This compound->ERb_mem Activates PI3K PI3K ERb_mem->PI3K Inhibits WNT WNT/β-catenin ERb_mem->WNT Inhibits NFkB NF-κB ERb_mem->NFkB Inhibits AKT AKT PI3K->AKT Migration Cell Migration & Invasiveness AKT->Migration Proliferation Cell Proliferation WNT->Proliferation Inflammation Inflammation (iNOS, COX-2) NFkB->Inflammation

Figure 2: Key non-genomic pathways modulated by this compound.

Pharmacological Effects and Therapeutic Applications

This compound's selective activation of ERβ translates into a distinct pharmacological profile with potential utility in several human diseases.[2]

Therapeutic AreaKey Pharmacological EffectsObserved Outcomes in Preclinical Models
Oncology Induces apoptosis; Causes cell cycle arrest; Reduces proliferation and angiogenesis; Diminishes tumor invasiveness.[6][7]Suppresses development of squamous cell carcinoma in mice; Promotes apoptosis in ovarian cancer cells.[7]
Inflammation Suppresses pro-inflammatory signaling (NF-κB); Reduces expression of iNOS and COX-2.[7][9]Investigated for inflammatory bowel disease, rheumatoid arthritis, and sepsis.[1]
Endometriosis Anti-inflammatory and anti-proliferative effects.Has been under investigation by Wyeth for this condition.[1]

Table 2: Summary of this compound's Pharmacological Effects in Key Therapeutic Areas.

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action relies on a suite of standard and advanced molecular and cellular biology assays.

Receptor Binding Assay
  • Objective: To determine the binding affinity (IC50) and selectivity of this compound for ERβ versus ERα.

  • Methodology:

    • Receptor Preparation: Full-length human ERα and ERβ proteins are expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).

    • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with either ERα or ERβ protein.

    • Test Compound Addition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method like hydroxylapatite precipitation or filter binding.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is calculated using non-linear regression analysis. Selectivity is determined by the ratio of IC50 (ERα) / IC50 (ERβ).

ERE-Luciferase Reporter Gene Assay
  • Objective: To measure the functional agonist activity of this compound at ERβ and ERα.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line that does not endogenously express ERs (e.g., HEK-293) is used. Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with multiple EREs.[5]

    • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound for 18-24 hours.

    • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.

    • Signal Detection: The light produced by the luciferase enzyme is measured using a luminometer.

    • Data Analysis: The luminescence signal, which is proportional to the transcriptional activity of the receptor, is plotted against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).

Experimental_Workflow start Start: HEK-293 Cells transfect Co-transfect with: 1. ERβ Expression Vector 2. ERE-Luciferase Reporter Vector start->transfect treat Treat with varying concentrations of this compound transfect->treat incubate Incubate (18-24 hours) treat->incubate lyse Lyse Cells incubate->lyse assay Perform Luciferase Assay (Add Substrate) lyse->assay measure Measure Luminescence assay->measure analyze Data Analysis: Plot Dose-Response Curve, Calculate EC50 measure->analyze end End: Functional Activity Determined analyze->end

Figure 3: Workflow for an ERE-Luciferase reporter gene assay.

Western Blotting for Signaling Pathway Analysis
  • Objective: To quantify changes in the expression or phosphorylation status of key proteins in signaling pathways modulated by this compound.

  • Methodology:

    • Cell Culture and Treatment: Target cells (e.g., A431 human squamous cell carcinoma cells) are treated with this compound at a specific concentration (e.g., 10 µM) for various time points.[7]

    • Protein Extraction: Cells are lysed with a buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-NFκBp65, COX-2, E-cadherin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

    • Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a highly potent and selective ERβ agonist that acts through a dual mechanism involving both genomic and non-genomic signaling pathways. Its ability to selectively activate ERβ allows it to exert beneficial anti-proliferative, pro-apoptotic, and anti-inflammatory effects while avoiding the adverse effects associated with ERα activation. The detailed understanding of its mechanism of action, from receptor binding to the modulation of key cellular pathways like WNT/β-catenin, PI3K/AKT, and NF-κB, provides a strong rationale for its continued investigation as a therapeutic agent for cancer, endometriosis, and inflammatory disorders. The experimental methodologies outlined herein provide a robust framework for the further characterization of this compound and the development of next-generation selective ERβ agonists.

References

ERB-041: A Technical Guide to a Selective Estrogen Receptor Beta Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-041 is a potent and highly selective synthetic agonist for Estrogen Receptor Beta (ERβ). Its discovery has been instrumental in elucidating the distinct physiological roles of ERβ versus Estrogen Receptor Alpha (ERα), paving the way for targeted therapeutic strategies. This technical guide provides a comprehensive overview of ERB-041, including its mechanism of action, binding affinity and selectivity, preclinical and clinical findings, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, oncology, and drug development.

Introduction

The identification of a second estrogen receptor, ERβ, in 1996 sparked significant interest in understanding its unique functions, distinct from the well-characterized ERα.[1] The development of selective ligands has been crucial in this endeavor. ERB-041, developed by Wyeth Research, is a non-steroidal, small molecule that exhibits high binding affinity and remarkable selectivity for ERβ.[1][2] This selectivity allows for the specific interrogation of ERβ-mediated signaling pathways and has revealed its potential therapeutic utility in various disease models, particularly those with an inflammatory component.[3][4]

Chemical Structure:

ERB-041, chemically known as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol, is a benzoxazole derivative.[5][6]

Mechanism of Action

ERB-041 functions as a full agonist at the Estrogen Receptor Beta.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of receptor dimers (either homodimers of ERβ or heterodimers with ERα).[7] These dimers then translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

Furthermore, ERβ activation by ERB-041 has been shown to influence intracellular signaling cascades through non-genomic mechanisms, including the modulation of the PI3K/AKT and WNT/β-catenin pathways.[9][10][11]

Quantitative Data: Binding Affinity and Potency

The selectivity of ERB-041 for ERβ over ERα is a key feature, with studies demonstrating a greater than 200-fold preference.[1][5] The following tables summarize the quantitative data for ERB-041's binding affinity (IC50) and functional potency (EC50).

Table 1: ERB-041 Binding Affinity (IC50) for Estrogen Receptors [1][5][6]

SpeciesERβ IC50 (nM)ERα IC50 (nM)Selectivity (ERα IC50 / ERβ IC50)
Human3 - 5.41200 - 1216~222 - 400
Rat3.1620~200
Mouse3.7750~203

Table 2: Functional Potency (EC50) of ERB-041 [1][6]

AssayCell LineReceptorEC50 (nM)
IGFBP4 mRNA inductionSAOS-2Human ERβ20

Signaling Pathways Modulated by ERB-041

ERB-041, through its selective activation of ERβ, modulates several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling via NF-κB Inhibition

In inflammatory contexts, ERB-041 has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway. This is a critical pathway that drives the expression of pro-inflammatory cytokines and enzymes.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates ERB-041 ERB-041 ERbeta ERβ ERB-041->ERbeta Activates NFkB_active Active NF-κB ERbeta->NFkB_active Inhibits Translocation IkB IκB IKK->IkB Phosphorylates Degradation Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->Degradation NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: ERB-041 mediated inhibition of the NF-κB pathway.

Downregulation of WNT/β-catenin Signaling in Cancer

In the context of certain cancers, such as skin and colorectal cancer, ERB-041 has been demonstrated to downregulate the WNT/β-catenin signaling pathway.[9][12] This pathway is often aberrantly activated in cancer, leading to increased cell proliferation and survival.

WNT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB-041 ERB-041 ERbeta ERβ ERB-041->ERbeta Activates Destruction_Complex Destruction Complex ERbeta->Destruction_Complex Promotes beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Degradation beta_catenin_p->Degradation Ubiquitination & Degradation Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Radioligand_Binding_Assay Prepare_Receptors 1. Prepare purified recombinant ERα and ERβ ligand-binding domains Incubate 3. Incubate receptors, radioligand, and competitor in assay buffer Prepare_Receptors->Incubate Prepare_Ligands 2. Prepare radiolabeled ligand (e.g., [3H]estradiol) and competitor (ERB-041) at various concentrations Prepare_Ligands->Incubate Separate 4. Separate bound from free radioligand (e.g., by filtration) Incubate->Separate Quantify 5. Quantify bound radioactivity using scintillation counting Separate->Quantify Analyze 6. Analyze data to determine IC50 values Quantify->Analyze IGFBP4_Assay Cell_Culture 1. Culture SAOS-2 cells (human osteosarcoma) engineered to express ERα or ERβ Treat_Cells 2. Treat cells with varying concentrations of ERB-041 Cell_Culture->Treat_Cells Incubate_Cells 3. Incubate for a defined period (e.g., 24h) Treat_Cells->Incubate_Cells Isolate_RNA 4. Isolate total RNA from the cells Incubate_Cells->Isolate_RNA qRT_PCR 5. Perform quantitative real-time PCR (qRT-PCR) to measure IGFBP4 mRNA levels Isolate_RNA->qRT_PCR Analyze_Data 6. Normalize IGFBP4 expression to a housekeeping gene and calculate EC50 qRT_PCR->Analyze_Data

References

An In-depth Technical Guide on the Downstream Signaling Pathways of Prinaberel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor with diverse physiological roles.[1][2] Its selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific functions of ERβ-mediated signaling and a potential therapeutic agent for various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound, upon binding to ERβ, initiates a cascade of intracellular events that influence gene expression and cellular processes. The primary downstream signaling pathways affected by this compound include the WNT/β-catenin pathway, the PI3K/AKT pathway, the NFκB signaling pathway, and the intrinsic apoptosis pathway.

WNT/β-catenin Signaling Pathway

This compound has been shown to dampen the WNT/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[3][4] Activation of ERβ by this compound leads to a reduction in the expression of key components of the WNT pathway, including Wnt ligands and β-catenin. This, in turn, decreases the transcription of WNT target genes that are critical for cell proliferation and survival, such as c-Myc and Cyclin D1.[4][5]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway by diminishing the phosphorylation of PI3K and AKT.[3][6] This inhibitory effect is associated with an enhancement in the expression of the cell adhesion molecule E-cadherin, leading to reduced cell migration and invasion, particularly in the context of ovarian and skin cancers.[3]

NFκB Signaling Pathway

The NFκB pathway is a key regulator of inflammation. In conditions like endometriosis, where inflammation plays a significant role, this compound has been shown to suppress the pro-inflammatory NFκB signaling pathway.[7][8] It achieves this by reducing the expression of phosphorylated NFκBp65, as well as downstream inflammatory mediators like iNOS and COX-2.[3]

Apoptosis and Cell Cycle Regulation

This compound promotes apoptosis, or programmed cell death, in various cancer cell types, including ovarian and squamous cell carcinoma.[3][9] This is achieved through the regulation of pro- and anti-apoptotic proteins. Furthermore, this compound can induce cell cycle arrest, primarily at the G1 phase, by reducing the expression of G1 cyclins (D1, D2, and D3) and cyclin-dependent kinase 4 (CDK4).[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: this compound (ERB-041) IC50 Values for Estrogen Receptors

ReceptorSpeciesIC50 (nM)Reference
ERβHuman5.4[3]
ERβRat3.1[3]
ERβMouse3.7[3]
ERαHuman1200[10]
ERαRat620[3]
ERαMouse750[3]

Table 2: Effects of this compound on Cell Proliferation in Ovarian Cancer Cells

Cell LineTreatment ConditionEffectReference
SKOV-30.01-10 µM this compoundDose- and time-dependent inhibition of cell proliferation[3]

Table 3: Effects of this compound on Apoptosis in Ovarian Cancer Cells

Cell LineTreatment ConditionEffectReference
SKOV-310 µM this compound for 48 hoursPromotes apoptosis[3]

Table 4: Effects of this compound on Squamous Cell Carcinoma (SCC) Cells

Cell LineTreatment ConditionEffectReference
Human SCC cells0-60 µM this compound for 24 hoursInduces cell differentiation, cell cycle arrest, and reduces colony formation[3]

Signaling Pathway and Experimental Workflow Diagrams

Prinaberel_Signaling_Pathways cluster_WNT WNT/β-catenin Pathway cluster_PI3K PI3K/AKT Pathway cluster_NFkB NFκB Pathway Prinaberel_WNT This compound ERb_WNT ERβ Prinaberel_WNT->ERb_WNT activates Wnt_Ligands Wnt Ligands ERb_WNT->Wnt_Ligands inhibits expression beta_catenin β-catenin ERb_WNT->beta_catenin inhibits Wnt_Ligands->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes_WNT Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes_WNT promotes transcription Proliferation_WNT Cell Proliferation Target_Genes_WNT->Proliferation_WNT drives Prinaberel_PI3K This compound ERb_PI3K ERβ Prinaberel_PI3K->ERb_PI3K activates PI3K PI3K ERb_PI3K->PI3K inhibits AKT AKT PI3K->AKT phosphorylates pAKT p-AKT AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival promotes Cell_Migration Cell Migration pAKT->Cell_Migration promotes Prinaberel_NFkB This compound ERb_NFkB ERβ Prinaberel_NFkB->ERb_NFkB activates NFkBp65 p-NFκBp65 ERb_NFkB->NFkBp65 inhibits phosphorylation Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) NFkBp65->Inflammatory_Mediators promotes expression Inflammation Inflammation Inflammatory_Mediators->Inflammation mediates Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

References

The Therapeutic Potential of Prinaberel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prinaberel (ERB-041) , a synthetic, nonsteroidal, and highly selective agonist of the Estrogen Receptor β (ERβ), has emerged as a compound of significant interest for its potential therapeutic applications in a range of diseases. This document provides a comprehensive overview of the preclinical and clinical research conducted on this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating ERβ, a nuclear hormone receptor.[1] This selectivity is crucial, as ERβ activation often leads to anti-inflammatory and anti-proliferative effects, contrasting with the proliferative effects sometimes associated with Estrogen Receptor α (ERα) activation. This compound displays over 200-fold selectivity for ERβ over ERα.[2] Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in various pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterSpeciesER SubtypeValueCell LineReference
IC50HumanERβ5.4 nM-[2]
IC50RatERβ3.1 nM-[2]
IC50MouseERβ3.7 nM-[2]
Proliferation InhibitionHuman-0.01-10 µM (dose-dependent)SKOV-3, A2780CP, OVCAR-3[2]
Apoptosis InductionHuman-10 µM (48 hours)SKOV-3[2]
Cell Cycle ArrestHuman-0-60 µM (24 hours)Human SCC cells[2]
Table 2: Preclinical In Vivo Efficacy of this compound
Disease ModelAnimal ModelDosageRouteKey FindingsReference
Inflammatory Bowel DiseaseHLA-B27 transgenic rat1 mg/kg/dayOralReversal of chronic diarrhea, improved colon histology[3]
Rheumatoid ArthritisLewis rat adjuvant-induced arthritis1 mg/kg/dayOralReduction in joint scores from 12 to 1 over 10 days; 50-75% reduction in synovitis and Mankin scores[3]
Skin PhotocarcinogenesisSKH-1 hairless mice2 mg/mouseTopical60% reduction in tumor number, 84% reduction in tumor volume[4]
SepsisMurine cecal ligation and puncture (CLP) and pneumococcal pneumonia modelsNot specifiedNot specifiedSignificant survival benefit

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its influence on several critical intracellular signaling pathways.

WNT/β-catenin Signaling Pathway

In the context of skin cancer, this compound has been shown to dampen the WNT/β-catenin signaling pathway.[2][4] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can suppress tumor growth.

WNT_signaling cluster_0 WNT Pathway Activation cluster_1 β-catenin Regulation cluster_2 Nuclear Events This compound This compound ERb ERβ This compound->ERb bCatenin β-catenin ERb->bCatenin | WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | GSK3b->bCatenin Phosphorylation TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocation to Nucleus Degradation β-catenin Degradation bCatenin->Degradation Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription

This compound's Inhibition of the WNT/β-catenin Signaling Pathway.
PI3K/AKT Signaling Pathway

This compound has been observed to diminish the phosphorylation of PI3K and AKT.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Its inhibition by this compound contributes to the induction of apoptosis in cancer cells.

PI3K_AKT_signaling This compound This compound ERb ERβ This compound->ERb PI3K PI3K ERb->PI3K | Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis |

This compound's Modulation of the PI3K/AKT Signaling Pathway.
NF-κB Signaling Pathway

In inflammatory conditions such as endometriosis, this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like iNOS and COX-2.[5] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.

NFkB_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb ERβ This compound->ERb NFkB NF-κB (p65/p50) ERb->NFkB | (prevents translocation) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes

This compound's Interference with the NF-κB Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vitro Assays

Cell Lines and Culture:

  • Human squamous cell carcinoma (SCC) cells (e.g., A431) and ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) were used.[2]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay:

  • Method: XTT or MTS assays were typically used.

  • Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.01-10 µM) for specified durations (e.g., 24-48 hours).[2] A solution containing a tetrazolium salt (XTT or MTS) and an electron-coupling reagent was then added to each well. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.

Apoptosis Assay:

  • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

  • Protocol: Cells were treated with this compound (e.g., 10 µM for 48 hours).[2] After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.

Western Blot Analysis:

  • Protocol: Cells were treated with this compound and then lysed to extract total protein. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-NFκBp65, iNOS, COX-2, p-PI3K, p-AKT, cyclins, CDKs).[2] After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Preclinical Animal Models

General Animal Husbandry:

  • Animals were housed in controlled environments with standard chow and water ad libitum, and all procedures were conducted in accordance with institutional animal care and use committee guidelines.

Inflammatory Bowel Disease (IBD) Model:

  • Animal Model: HLA-B27 transgenic rats, which spontaneously develop a chronic inflammatory bowel disease resembling human IBD.[3]

  • Treatment Protocol: this compound was administered orally at a dose of 1 mg/kg/day.[3]

  • Efficacy Evaluation: Efficacy was assessed by monitoring clinical signs such as diarrhea and by histological scoring of colon tissue sections for inflammation and tissue damage.[3]

Rheumatoid Arthritis (RA) Model:

  • Animal Model: Lewis rats with adjuvant-induced arthritis, a common model for human rheumatoid arthritis.[3]

  • Treatment Protocol: this compound was administered orally at a dose of 1 mg/kg/day, starting after the onset of disease.[3]

  • Efficacy Evaluation: Disease severity was evaluated using a clinical scoring system for joint inflammation (e.g., on a scale of 0-12). Histological analysis of the joints was performed to assess synovitis and cartilage damage (Mankin score).[3]

Skin Photocarcinogenesis Model:

  • Animal Model: SKH-1 hairless mice.[2]

  • Treatment Protocol: Mice were exposed to UVB irradiation to induce skin tumors. This compound (2 mg/mouse in 200µl ethanol) was applied topically 30 minutes prior to each UVB irradiation for a period of 30 weeks.[2]

  • Efficacy Evaluation: Tumor incidence, number, and volume were measured. Immunohistochemical analysis was performed on tumor tissues to assess markers of proliferation (e.g., PCNA), angiogenesis (e.g., CD31), and apoptosis.

experimental_workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_lines Select Cell Lines (e.g., A431, SKOV-3) in_vitro->cell_lines treat Treat with this compound (various concentrations) cell_lines->treat assays Perform Assays: - Proliferation (XTT/MTS) - Apoptosis (Annexin V) - Western Blot treat->assays data_analysis Data Analysis & Interpretation assays->data_analysis animal_models Select Animal Models (e.g., Lewis Rat, SKH-1 Mouse) in_vivo->animal_models induce_disease Induce Disease (e.g., Adjuvant, UVB) animal_models->induce_disease treat_animals Treat with this compound (Oral/Topical) induce_disease->treat_animals evaluate Evaluate Efficacy: - Clinical Scores - Histology - Tumor Metrics treat_animals->evaluate evaluate->data_analysis end End data_analysis->end

A generalized workflow for preclinical evaluation of this compound.

Clinical Trial Data

This compound has been evaluated in Phase II clinical trials for endometriosis and rheumatoid arthritis.

  • Rheumatoid Arthritis (NCT00141830): A 12-week, randomized, placebo-controlled study in 291 patients with active RA showed that this compound (at doses of 5, 25, or 75 mg) did not demonstrate a statistically significant difference from placebo in achieving ACR20, the primary endpoint. The drug was, however, well-tolerated.

  • Endometriosis (NCT00318500): A Phase II study was conducted to evaluate the safety and efficacy of this compound in reducing endometriosis-associated symptoms.[6] While the trial has been completed, the results have not been made publicly available in peer-reviewed literature. This represents a significant gap in the publicly available data on the clinical therapeutic potential of this compound for this indication.

Conclusion and Future Directions

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the differential effects of this compound in various disease contexts.

  • Identifying patient populations that are most likely to respond to ERβ-targeted therapies through the use of biomarkers.

  • Exploring the potential of this compound in combination with other therapeutic agents.

The journey of this compound from a promising preclinical candidate to a potential therapeutic agent highlights the complexities of drug development. While its future in the clinic remains uncertain, the research surrounding this molecule has significantly advanced our understanding of the role of ERβ in health and disease.

References

The Selective Estrogen Receptor β Agonist ERB-041: A Potent Modulator of the WNT/β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers. ERB-041, a potent and selective agonist of Estrogen Receptor β (ERβ), has emerged as a significant chemopreventive agent, demonstrating a capacity to dampen the WNT/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the interaction between ERB-041 and the WNT/β-catenin pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the WNT/β-Catenin Signaling Pathway

The canonical WNT/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[1]

ERB-041: Mechanism of Action on the WNT/β-Catenin Pathway

ERB-041 is a selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor that can function as a tumor suppressor.[1] Studies have shown that the expression of ERβ is often lost in various cancers.[1] ERB-041 exerts its anti-cancer effects, at least in part, by downregulating the WNT/β-catenin signaling pathway.[1][2][3]

The proposed mechanism involves the ERβ-mediated suppression of key components of the WNT signaling cascade. Treatment with ERB-041 has been shown to decrease the expression of WNT ligands, such as WNT3a and WNT7b, and the Frizzled receptor FZD1.[1] This reduction in upstream signaling components leads to a decrease in the nuclear localization of β-catenin.[1] Furthermore, ERB-041 treatment has been observed to increase the phosphorylation of β-catenin, promoting its degradation.[1] Consequently, the transcription of β-catenin/TCF/LEF target genes, including c-Myc and Cyclin D1, is significantly reduced.[1]

Below is a diagram illustrating the canonical WNT/β-catenin signaling pathway and the inhibitory action of ERB-041.

WNT_Signaling_Pathway cluster_off WNT OFF State cluster_on WNT ON State cluster_erb ERB-041 Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation p_beta_catenin p-β-catenin beta_catenin_off->p_beta_catenin Proteasome Proteasome p_beta_catenin->Proteasome Degradation TCF_LEF_off TCF/LEF Nucleus_off Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD LRP5_6 LRP5/6 WNT->LRP5_6 DVL Dishevelled FZD->DVL Destruction_Complex_inactivated Inactive Destruction Complex DVL->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Activation Nucleus_on Nucleus Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes Transcription ERB_041 ERB-041 ERb ERβ ERB_041->ERb Activation ERb->WNT Inhibits Expression ERb->FZD Inhibits Expression ERb->beta_catenin_on Promotes Phosphorylation & Degradation

Figure 1: WNT/β-catenin signaling and ERB-041 inhibition.

Quantitative Data on the Effects of ERB-041

The inhibitory effects of ERB-041 on the WNT/β-catenin pathway have been quantified in various studies. Below are tables summarizing key findings.

Table 1: In Vivo Efficacy of ERB-041 in a Skin Photocarcinogenesis Model [1]

ParameterControl (UVB alone)ERB-041 + UVB% Reduction
Tumor Incidence100%75%25%
Tumors per Mouse8.95 ± 0.943.3 ± 0.62>60%
Tumor Volume (mm³)Not specifiedNot specified~84%

Table 2: Effect of ERB-041 on WNT/β-Catenin Pathway Gene Expression in Colorectal Cancer Cell Lines

Data from RT-qPCR analysis after treatment with 60 nM ERB-041 for 48 hours. Values represent the mean ± SEM of at least three independent experiments. Statistical significance is denoted by p-values.

GeneCell LineFold Change vs. Untreatedp-valueReference
CTNNB1 (β-catenin)HCT-116Significantly Reduced< 0.05[1]
CTNNB1 (β-catenin)Caco-2Significantly Reduced< 0.01[1]
MYC (c-Myc)HCT-116Significantly Reduced< 0.05[1]
MYC (c-Myc)Caco-2Significantly Reduced< 0.01[1]
CCND1 (Cyclin D1)Caco-2Significantly Reduced< 0.01[1]

Note: ERB-041 did not significantly reduce CCND1 mRNA levels in HCT-116 cells, which may be due to a CTNNB1 mutation in this cell line.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ERB-041 on the WNT/β-catenin signaling pathway.

Western Blot Analysis of β-catenin and GSK3β

This protocol is for the detection and semi-quantification of total and phosphorylated forms of β-catenin and GSK3β.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-GSK3β, anti-phospho-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with ERB-041 or vehicle control. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the WNT/β-catenin pathway.

Materials:

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutive promoter driving Renilla luciferase

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.

  • Treatment: After 24 hours, treat the cells with ERB-041 or vehicle control.

  • Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer from the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Co-Immunoprecipitation (Co-IP) of β-catenin

This protocol is used to study the interaction of β-catenin with other proteins, such as members of the destruction complex.

Materials:

  • Non-denaturing lysis buffer

  • Anti-β-catenin antibody for immunoprecipitation

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blot using antibodies against potential interacting partners.

Below is a diagram illustrating the general workflow for these experimental protocols.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Level & Interaction Analysis cluster_activity_analysis Transcriptional Activity Analysis Cell_Culture Culture Cells Treatment Treat with ERB-041 or Vehicle Cell_Culture->Treatment Cell_Lysis_WB Cell Lysis (Denaturing) Treatment->Cell_Lysis_WB Cell_Lysis_CoIP Cell Lysis (Non-denaturing) Treatment->Cell_Lysis_CoIP Transfection Transfect with TCF/LEF Reporter Plasmids Treatment->Transfection Western_Blot Western Blot Cell_Lysis_WB->Western_Blot Analysis_WB Analysis of Protein Levels (β-catenin, p-GSK3β, etc.) Western_Blot->Analysis_WB Co_IP Co-Immunoprecipitation Cell_Lysis_CoIP->Co_IP Analysis_CoIP Analysis of Protein Interactions Co_IP->Analysis_CoIP Luciferase_Assay Luciferase Assay Transfection->Luciferase_Assay Analysis_Luciferase Analysis of Transcriptional Activity Luciferase_Assay->Analysis_Luciferase

Figure 2: General experimental workflow.

Conclusion

ERB-041 demonstrates significant potential as a therapeutic agent through its modulation of the WNT/β-catenin signaling pathway. The available data strongly support its role in downregulating key components of this pathway, leading to reduced cell proliferation and tumor growth. The experimental protocols provided herein offer a robust framework for further investigation into the precise molecular mechanisms of ERB-041 and for the screening of other potential modulators of WNT/β-catenin signaling. This in-depth guide serves as a valuable resource for researchers and drug development professionals working to translate these findings into novel cancer therapies.

References

Prinaberel: A Selective Estrogen Receptor-β Agonist for Endometriosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for the estrogen receptor-β (ERβ).[1][2] Its potential as a therapeutic agent for endometriosis stems from its ability to modulate the inflammatory processes that are central to the pathophysiology of the disease, without eliciting the proliferative effects associated with estrogen receptor-α (ERα) activation. This technical guide provides an in-depth overview of the core preclinical and clinical research on this compound for endometriosis, focusing on its mechanism of action, experimental data, and relevant methodologies.

Mechanism of Action: Targeting Inflammation through ERβ

Endometriosis is an estrogen-dependent inflammatory disease. This compound's therapeutic potential lies in its selective activation of ERβ, which is expressed in endometriotic tissue. This selective agonism is crucial, as ERα activation is known to promote cell proliferation, which could exacerbate the condition.

The primary anti-inflammatory mechanism of this compound in the context of endometriosis involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] In endometriotic lesions, inflammatory stimuli lead to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound, by activating ERβ in peritoneal macrophages, has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[3][4]

Signaling Pathway Diagram

Prinaberel_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound ERb ERβ This compound->ERb Binds and Activates ERb->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->IKK DNA DNA (κB sites) NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_Genes Promotes Transcription

This compound's Inhibition of the NF-κB Signaling Pathway.

Preclinical Research and Efficacy

Preclinical studies have demonstrated the potential of this compound in animal models of endometriosis. The most notable findings come from studies using athymic nude mice implanted with human endometrial tissue.

Quantitative Data from Preclinical Studies
Study ParameterExperimental GroupResultReference
Lesion Regression This compound (ERB-041) treated miceComplete lesion regression in 40-75% of mice[5][6]
Effectiveness in different hormonal states Gonad-intact and ovariectomized miceEqually effective in both groups[5][6]
iNOS Production LPS-activated peritoneal macrophages from endometriosis patients treated with this compoundSignificant inhibition of iNOS expression[3][4]
NF-κB Activation LPS-activated peritoneal macrophages from endometriosis patients treated with this compoundPrevention of NF-κB nuclear translocation[3][4]
Experimental Protocols

Animal Model of Endometriosis

A widely used preclinical model for evaluating endometriosis treatments involves the transplantation of human endometrial tissue into immunocompromised mice.

  • Animal Model: Athymic nude mice (either ovariectomized or intact).

  • Tissue Source: Normal human endometrial tissue fragments obtained from biopsies.

  • Implantation: Endometrial tissue fragments are implanted into the peritoneal cavity of the mice.

  • Lesion Establishment: The implanted tissue is allowed to establish and form endometriotic-like lesions over a period of 11-14 days.

  • Treatment: Following lesion establishment, mice are treated with this compound (ERB-041) or a vehicle control for 15-17 days.

  • Outcome Measures: At the end of the treatment period, mice are euthanized, and the number, size, and location of endometriotic lesions are recorded. Lesions can also be collected for further analysis, such as RNA extraction.[5][6]

In Vitro Macrophage Inflammation Assay

This assay is used to assess the anti-inflammatory effects of this compound on peritoneal macrophages.

  • Cell Source: Peritoneal macrophages (PMs) are isolated from women with and without endometriosis.

  • Cell Culture: The isolated PMs are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (ERB-041) for a specified period (e.g., 0.5 to 8 hours).

  • Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Outcome Measures: The levels of inflammatory markers, such as iNOS protein, are measured using techniques like immunoblotting. The nuclear translocation of NF-κB (p65 subunit) is also assessed by immunoblotting of nuclear extracts.[3][4]

Experimental Workflow Diagram

Preclinical_Workflow cluster_animal_model In Vivo: Mouse Model of Endometriosis cluster_in_vitro In Vitro: Macrophage Inflammation Assay Tissue_Collection Collect Human Endometrial Tissue Implantation Implant Tissue into Athymic Nude Mice Tissue_Collection->Implantation Lesion_Development Allow Lesion Development (11-14 days) Implantation->Lesion_Development Treatment_Groups Divide into Treatment Groups (this compound vs. Vehicle) Lesion_Development->Treatment_Groups Treatment_Period Administer Treatment (15-17 days) Treatment_Groups->Treatment_Period Analysis Euthanize and Analyze: - Lesion number and size - RNA analysis Treatment_Period->Analysis Macrophage_Isolation Isolate Peritoneal Macrophages from Patients Cell_Culture Culture Macrophages Macrophage_Isolation->Cell_Culture Prinaberel_Treatment Pre-treat with this compound Cell_Culture->Prinaberel_Treatment LPS_Stimulation Stimulate with LPS Prinaberel_Treatment->LPS_Stimulation Biochemical_Analysis Analyze: - iNOS expression (Immunoblot) - NF-κB translocation (Immunoblot) LPS_Stimulation->Biochemical_Analysis

Preclinical Experimental Workflow for this compound in Endometriosis Research.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of endometriosis-associated symptoms.

Overview of Clinical Trials

Two key Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of this compound in women with endometriosis:

  • NCT00318500: This study was designed to evaluate the safety and efficacy of two different doses of this compound (ERB-041) on the reduction of symptoms associated with endometriosis in reproductive-aged women.[7][8]

  • NCT00110487: This study also aimed to evaluate this compound (ERB-041) in women of reproductive age with endometriosis.[9]

While these trials have been completed, detailed results have not been widely published in peer-reviewed literature. The primary purpose of these studies was to assess the potential of this compound to alleviate endometriosis-related pain and other symptoms.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for endometriosis by selectively activating ERβ to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Preclinical data in animal models have shown promising results in causing the regression of endometriotic lesions. Although Phase 2 clinical trials have been completed, the public availability of detailed results remains limited.

For researchers and drug development professionals, further investigation into the downstream targets of ERβ activation by this compound in endometriotic cells is warranted. A more comprehensive understanding of the dose-response relationship and the long-term efficacy and safety profile is necessary for its potential advancement as a novel treatment for endometriosis. The selective nature of this compound offers a potential advantage over current hormonal therapies by minimizing ERα-mediated side effects. Future research should focus on elucidating the complete molecular mechanism and translating the promising preclinical findings into clinically significant outcomes for patients with endometriosis.

References

The Pharmacodynamics of Prinaberel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, non-steroidal agonist of the Estrogen Receptor β (ERβ)[1]. As a selective ERβ agonist, this compound has been investigated for its potential therapeutic applications in a variety of conditions, including endometriosis, rheumatoid arthritis, and certain types of cancer[1]. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

This compound exerts its biological effects primarily through the activation of ERβ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. Within the nucleus, the this compound-ERβ complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The selectivity of this compound for ERβ over ERα is a key feature of its pharmacodynamic profile, with a reported selectivity of over 200-fold[2]. This selectivity is crucial as ERα and ERβ often have distinct and sometimes opposing physiological roles. The activation of ERβ by this compound has been shown to influence several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacodynamics of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound
SpeciesReceptorParameterValue (nM)
HumanERβIC505.4[2]
RatERβIC503.1[2]
MouseERβIC503.7[2]
HumanERαSelectivity>200-fold vs. ERβ[2]

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vitro Efficacy of this compound in Ovarian Cancer Cells
Cell LineParameterValue (µM)
SKOV-3Apoptosis Induction10[2]

Note: This value represents the concentration at which this compound was observed to promote apoptosis in SKOV-3 ovarian cancer cells after 48 hours of treatment[2]. Further studies are required to determine a full dose-response curve and EC50 value for this effect.

Key Signaling Pathways Modulated by this compound

This compound's activation of ERβ leads to the modulation of critical intracellular signaling pathways, primarily the WNT/β-catenin and PI3K/AKT pathways.

WNT/β-catenin Signaling Pathway

This compound has been shown to dampen the WNT/β-catenin signaling pathway[2]. In the canonical WNT pathway, the absence of a WNT ligand leads to the phosphorylation and subsequent degradation of β-catenin. Upon WNT binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. By activating ERβ, this compound interferes with this process, leading to a reduction in β-catenin levels and a decrease in the transcription of its target genes.

WNT_Signaling_Pathway This compound This compound ERb ERβ This compound->ERb GSK3b GSK3β ERb->GSK3b Inhibits (indirectly) WNT WNT Frizzled Frizzled WNT->Frizzled Dsh Dsh Frizzled->Dsh Dsh->GSK3b | bCatenin_deg β-catenin (Degradation) GSK3b->bCatenin_deg bCatenin_nuc β-catenin (Nucleus) TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation

This compound's modulation of the WNT/β-catenin pathway.
PI3K/AKT Signaling Pathway

This compound has also been observed to diminish the phosphorylation of PI3K and AKT[2]. The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Activation of this pathway leads to the phosphorylation and activation of AKT, which in turn phosphorylates a variety of downstream targets that regulate these cellular processes. By reducing the phosphorylation of PI3K and AKT, this compound effectively inhibits this pro-survival pathway, contributing to its anti-cancer effects.

PI3K_AKT_Signaling_Pathway This compound This compound ERb ERβ This compound->ERb PI3K PI3K ERb->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis | CellSurvival Cell Survival pAKT->CellSurvival

This compound's inhibitory effect on the PI3K/AKT pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cells.

Objective: To determine the dose- and time-dependent effects of this compound on the viability and proliferation of a cancer cell line (e.g., A431 squamous cell carcinoma cells).

Materials:

  • This compound (ERB-041)

  • A431 human squamous cell carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow the cells to adhere for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell_Proliferation_Workflow start Start culture Culture A431 Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (0.01-10 µM) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT and Incubate incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Workflow for the cell proliferation (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a method to assess the induction of apoptosis by this compound in ovarian cancer cells.

Objective: To quantify the percentage of apoptotic and necrotic SKOV-3 ovarian cancer cells after treatment with this compound.

Materials:

  • This compound (ERB-041)

  • SKOV-3 human ovarian cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed SKOV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with this compound at a concentration of 10 µM (or a range of concentrations) for 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are considered necrotic.

    • Quantify the percentage of cells in each quadrant.

Conclusion

This compound is a potent and selective ERβ agonist with a well-defined mechanism of action that involves the modulation of key signaling pathways such as WNT/β-catenin and PI3K/AKT. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's pharmacodynamics and the exploration of its clinical utility. Further research focusing on generating comprehensive dose-response data for its various cellular effects will be crucial for its future development.

References

Methodological & Application

Application Notes and Protocols: Prinaberel (ERB-041) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, non-steroidal, and highly potent and selective agonist for the estrogen receptor β (ERβ).[1][2] It exhibits over 200-fold selectivity for ERβ over ERα, making it a valuable tool for investigating the specific roles of ERβ in various biological processes.[1] Research has demonstrated its potential in modulating cancer cell proliferation, differentiation, apoptosis, and inflammation, primarily through the dampening of the WNT/β-catenin and PI3K/AKT signaling pathways.[1][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.

Data Presentation

Table 1: Binding Affinity of this compound (ERB-041)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for estrogen receptor β from different species, indicating its high affinity.

SpeciesReceptorIC50 Value
HumanERβ5.4 nM[1]
RatERβ3.1 nM[1]
MouseERβ3.7 nM[1]
Table 2: Summary of In Vitro Effects of this compound (ERB-041) on Various Cancer Cell Lines

This table outlines the experimental conditions and observed biological effects of this compound treatment on different cancer cell lines.

Cell LineCancer TypeConcentrationDurationKey Observed Effects
A431, SCC13Squamous Cell Carcinoma0-60 µM24 hoursInduces cell differentiation and cell cycle arrest; reduces colony formation.[1]
A431Squamous Cell Carcinoma0.01-10 µMNot SpecifiedInhibits cell proliferation in a dose- and time-dependent manner; reduces expression of p-NFκBp65, iNOS, COX-2, p-PI3K, and p-AKT.[1]
SKOV-3Ovarian Cancer10 µM48 hoursPromotes apoptosis.[1]
Ovarian Cancer CellsOvarian CancerNot SpecifiedNot SpecifiedDecreased cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis.[4]
HCT-116, Caco-2Colon Cancer60 nM48 hoursIncreased mRNA levels of ESR2 (ERβ) and HPGD (15-PGDH); decreased mRNA levels of PTGS2 (COX-2), CTNNB1 (β-catenin), CCND1 (cyclin D1), and MYC.[5]
HT-29, Caco-2Colon CancerNot SpecifiedNot SpecifiedInduces phosphorylation of β-catenin.[5]
SW-480Colon Cancer60 nM48 hoursReduced expression of active β-catenin and COX-2; increased expression of 15-PGDH.[5]
CMT-U27, CF41.MgCanine Mammary TumorNot SpecifiedNot SpecifiedSynergistically (with genistein) inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest.[6][7]

Experimental Protocols

Protocol 1: General Cell Culture and this compound (ERB-041) Treatment

This protocol provides a general workflow for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., A431, SKOV-3, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ERB-041) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Culture: Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture cells as needed to maintain logarithmic growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment:

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10 nM to 10 µM).[1]

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the appropriate concentrations of this compound or the vehicle control to the cells.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Maintain Cell Culture C Seed Cells in Plates A->C B Prepare this compound Stock (in DMSO) E Prepare Working Solutions (this compound & Vehicle) B->E D Allow Adherence (Overnight) C->D F Treat Cells D->F E->F G Incubate (24-72h) F->G H Harvest Cells for Downstream Assays G->H G A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) & Imaging G->H G cluster_pi3k PI3K/AKT Pathway cluster_wnt WNT/β-catenin Pathway prin This compound (ERB-041) erbeta Estrogen Receptor β (ERβ) prin->erbeta activates pi3k PI3K erbeta->pi3k inhibits wnt WNT Signaling erbeta->wnt inhibits inflam Inflammation (NF-κB, COX-2) erbeta->inflam inhibits akt AKT pi3k->akt activates prolif Proliferation (Cyclin D1, c-Myc) akt->prolif promotes apoptosis Apoptosis akt->apoptosis inhibits betacatenin β-catenin wnt->betacatenin stabilizes betacatenin->prolif promotes invasion Invasion & EMT betacatenin->invasion promotes

References

Preparing Prinaberel Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a synthetic, non-steroidal, and highly selective agonist for the estrogen receptor β (ERβ).[1][2] Its high selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[2][3] Research has indicated the potential of selective ERβ agonists like this compound in the treatment of conditions such as inflammatory bowel disease, rheumatoid arthritis, endometriosis, and certain cancers.[1][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for organic molecules.[3][5]

This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

For accurate preparation of this compound stock solutions, it is essential to have the following quantitative data readily available.

PropertyValueReference
Molecular Weight 271.25 g/mol [4]
Solubility in DMSO ≥ 40 mg/mL (≥ 147.47 mM)[3]
Appearance Crystalline solid
CAS Number 524684-52-4[6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous (or low water content) Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.

1. Calculation:

  • Objective: Prepare 1 mL of a 10 mM this compound stock solution.

  • Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

  • Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 271.25 g/mol = 2.7125 mg

2. Weighing the Compound:

  • Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out approximately 2.71 mg of this compound powder into the tared vial. Record the exact weight.

3. Dissolution:

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For an exact weight of 2.7125 mg, you would add 1 mL of DMSO.

    • Note: It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[3]

  • Tightly cap the vial.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.

  • If the compound does not readily dissolve, brief sonication in a water bath can be used to aid dissolution.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[3]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced toxicity or off-target effects.[7]

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution of the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

  • Further dilute the intermediate stock solution into the final aqueous culture medium to achieve the desired working concentration of 10 µM. For example, add 1 µL of a 10 mM stock to 999 µL of culture medium for a final concentration of 10 µM with 0.1% DMSO.

    • Important: To prevent precipitation, it is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[7] Always add the DMSO stock to the aqueous solution and mix immediately.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_working Working Solution Preparation calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Target: 2.71 mg for 1 mL of 10 mM add_dmso Add Anhydrous DMSO weigh->add_dmso Add calculated volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Ensure complete dissolution aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store Prevent freeze-thaw cycles serial_dil Serial Dilution in DMSO (if needed) store->serial_dil Use one aliquot final_dil Final Dilution in Aqueous Medium serial_dil->final_dil e.g., to 1 mM experiment Cell-Based Assay final_dil->experiment e.g., to 10 µM in media

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of this compound

G This compound This compound (ERB-041) er_beta Estrogen Receptor β (ERβ) This compound->er_beta Binds and Activates nucleus Nucleus er_beta->nucleus Translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription Modulates cellular_effects Cellular Effects gene_transcription->cellular_effects Leads to apoptosis Apoptosis Induction (e.g., in Ovarian Cancer) cellular_effects->apoptosis wnt_dampening WNT/β-catenin Pathway Dampening cellular_effects->wnt_dampening inflammation_reduction Reduced Inflammation (↓ p-NFκBp65, iNOS, COX-2) cellular_effects->inflammation_reduction

Caption: Simplified signaling pathway of this compound via ERβ activation.

Safety Precautions

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

The protocols and information provided in this document are intended to assist researchers in the accurate and safe preparation of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

Application Notes and Protocols for Prinaberel (ERB-041) in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, nonsteroidal agonist for the estrogen receptor β (ERβ).[1][2] ERβ is increasingly recognized as a tumor suppressor in various cancers, including breast, ovarian, colorectal, and prostate cancer. Activation of ERβ by agonists like this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation, making it a promising candidate for cancer therapy. These application notes provide detailed protocols and data for the use of this compound in preclinical xenograft models to evaluate its anti-cancer efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. Upon binding to ERβ, this compound can dampen the pro-proliferative WNT/β-catenin signaling pathway and suppress the PI3K/AKT pathway, which is crucial for cell survival and growth.[3] Additionally, this compound has been shown to reduce the expression of pro-inflammatory proteins such as p-NFκBp65, iNOS, and COX-2.[3] This multi-faceted mechanism leads to the induction of apoptosis, cell cycle arrest, and an overall reduction in tumor growth and invasion.[3][4]

Data Presentation

In Vivo Efficacy of this compound in a Murine Carcinogenesis Model
Animal ModelTreatmentDosage and AdministrationTumor Incidence ReductionTumor Volume ReductionReference
SKH-1 hairless miceThis compound (ERB-041)2 mg/mouse in 200µl ethanol, topical application60%84%[1]

Experimental Protocols

Protocol 1: Topical this compound in a UVB-Induced Skin Carcinogenesis Model

This protocol is based on a successful preclinical study and is suitable for evaluating the efficacy of this compound on skin-related cancers.

Materials:

  • This compound (ERB-041)

  • Ethanol (vehicle)

  • SKH-1 hairless mice

  • UVB light source

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization: Acclimate SKH-1 hairless mice for at least one week before the start of the experiment.

  • UVB Induction: Expose the dorsal skin of the mice to UVB radiation to induce skin carcinogenesis. A typical regimen involves three weekly exposures for a duration of 20-30 weeks.

  • This compound Formulation: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent and dilute to the final concentration of 10 mg/mL in ethanol.

  • Topical Application: Thirty minutes prior to each UVB exposure, topically apply 200 µL of the this compound solution (2 mg/mouse) to the dorsal skin of the mice in the treatment group. The control group should receive 200 µL of the vehicle (ethanol) only.

  • Tumor Monitoring: Monitor the mice weekly for the appearance of tumors. Once tumors appear, measure their dimensions (length and width) with calipers twice a week.

  • Data Analysis: At the end of the study, calculate the tumor incidence (percentage of mice with tumors) and the average tumor volume in each group. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Systemic Administration of this compound in a Subcutaneous Xenograft Model (Synthesized Protocol)

As a complete, published xenograft study with systemic administration of this compound is not available, the following is a synthesized protocol based on common practices for similar compounds and available data on this compound's formulation and in vivo use in other models. This protocol should be optimized for your specific cell line and experimental goals.

Materials:

  • ERβ-positive cancer cell line (e.g., DU145 prostate cancer, OVCAR-3 ovarian cancer)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • This compound (ERB-041)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose) or intraperitoneal injection (e.g., saline with 5% DMSO and 5% Tween 80)

  • Matrigel (optional, for aiding tumor establishment)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before injection.

  • Cell Preparation for Injection: Harvest the cells and resuspend them in sterile, serum-free media or PBS. For subcutaneous injection, a concentration of 1-10 x 10⁶ cells in a volume of 100-200 µL is typical. Mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week.

  • This compound Formulation and Administration:

    • Oral Gavage: Based on studies with other ERβ agonists, a starting dose of 10-50 mg/kg administered daily by oral gavage can be considered. Formulate this compound in a vehicle such as 0.5% methylcellulose.

    • Intraperitoneal Injection: A starting dose of 5-20 mg/kg administered daily or every other day can be tested. Formulate this compound in a vehicle suitable for injection.

  • Treatment and Monitoring: Administer this compound or vehicle to the respective groups according to the chosen schedule for a defined period (e.g., 21-28 days). Continue to monitor tumor growth and animal well-being (body weight, general health).

  • Endpoint and Data Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizations

Signaling Pathways Modulated by this compound

Prinaberel_Signaling_Pathway This compound This compound (ERB-041) ERb Estrogen Receptor β (ERβ) This compound->ERb activates Wnt_Catenin WNT/β-catenin Pathway ERb->Wnt_Catenin inhibits PI3K_AKT PI3K/AKT Pathway ERb->PI3K_AKT inhibits NFkB NF-κB Pathway ERb->NFkB inhibits Apoptosis Apoptosis ERb->Apoptosis induces Proliferation Cell Proliferation Wnt_Catenin->Proliferation TumorGrowth Tumor Growth & Invasion Wnt_Catenin->TumorGrowth PI3K_AKT->Proliferation PI3K_AKT->TumorGrowth promotes survival Inflammation Inflammation NFkB->Inflammation Apoptosis->TumorGrowth inhibits

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for a this compound Xenograft Study

Xenograft_Workflow cluster_Phase1 Preparation cluster_Phase2 Xenograft Establishment cluster_Phase3 Treatment & Monitoring cluster_Phase4 Endpoint Analysis Cell_Culture 1. Culture ERβ+ Cancer Cells Cell_Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanize & Excise Tumors Monitoring->Endpoint Analysis 9. Analyze Tumor Weight, Volume & Biomarkers Endpoint->Analysis

Caption: Experimental workflow for a this compound xenograft study.

References

Application Notes and Protocols for ERB-041 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ERB-041, a selective estrogen receptor beta (ERβ) agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ERB-041.

Introduction

ERB-041 is a potent and highly selective agonist for Estrogen Receptor β (ERβ), exhibiting over 200-fold selectivity for ERβ over ERα.[1] This selectivity makes it a valuable tool for investigating the specific physiological roles of ERβ and a potential therapeutic agent for various conditions, including inflammatory diseases.[2][3] Preclinical studies in rat models have demonstrated the efficacy of ERB-041 in inflammatory bowel disease (IBD) and adjuvant-induced arthritis.[2][3]

Data Presentation

Efficacy of ERB-041 in Rat Models
Disease ModelAdministration RouteDosageVehicleStudy DurationKey FindingsReference
Adjuvant-Induced Arthritis (Lewis Rat) Oral Gavage1 mg/kg/day2% Tween 80 / 0.5% Methylcellulose10 daysReduction in joint scores from 12 to 1.[2][3]
Oral Gavage3 mg/kg/day2% Tween 80 / 0.5% Methylcellulose10 daysSignificant reduction in synovitis and improvement in articular cartilage histological scores (50-75%).[2]
Inflammatory Bowel Disease (HLA-B27 Transgenic Rat) Oral Gavage1 mg/kg/dayNot SpecifiedNot SpecifiedReversal of chronic diarrhea and dramatic improvement in colon histological disease scores.[2][3]
Endoplasmic Reticulum Stress-Induced Brain Hyperconnectivity (Male Mice) Intraperitoneal Injection1 mg/kgDimethyl sulfoxide (DMSO)Single dose, 30 min before tunicamycin injectionAttenuated tunicamycin-induced deficits in social behavior.[4]
Place and Response Learning (Ovariectomized Long-Evans Rat) Subcutaneous Injection100 µg/kgNot Specified48 and 24 hours before testingImproved place learning and impaired response learning.[5]

Note: Quantitative pharmacokinetic data for ERB-041 (such as Cmax, Tmax, AUC, and half-life) in rats is not publicly available in the reviewed literature.

Experimental Protocols

Formulation and Vehicle Selection

ERB-041 is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][6] The choice of vehicle is critical for ensuring drug stability, solubility, and biocompatibility for the chosen administration route.

  • For Oral Gavage: A common vehicle is a suspension in 2% Tween 80 and 0.5% methylcellulose in water.[2]

  • For Subcutaneous Injection: A solution in 50% DMSO in 1x Dulbecco's Phosphate-Buffered Saline (DPBS) has been used.[3]

  • For Intraperitoneal Injection: A solution in DMSO has been utilized in mouse studies and can be adapted for rats.[4]

  • For Intravenous Injection: While a specific vehicle for ERB-041 has not been reported, for poorly soluble compounds, a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) could be considered, as it has been shown to be a suitable intravenous vehicle for preclinical screening in rats.[7] Investigators should perform their own solubility and stability testing.

Protocol 1: Oral Gavage Administration

Objective: To administer ERB-041 directly into the stomach of a rat.

Materials:

  • ERB-041

  • Vehicle (e.g., 2% Tween 80, 0.5% methylcellulose in sterile water)

  • Mortar and pestle or other homogenization equipment

  • Analytical balance

  • Sterile tubes for preparation

  • Vortex mixer

  • Animal gavage needles (flexible or rigid, appropriate size for the rat)

  • Syringes (appropriate volume for dosing)

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of ERB-041 and vehicle based on the desired dose and the number and weight of the rats.

    • Weigh the ERB-041 accurately.

    • If preparing a suspension, triturate the ERB-041 powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

    • Vortex the suspension thoroughly before each gavage to ensure homogeneity.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the solution slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Subcutaneous (SC) Injection

Objective: To administer ERB-041 into the subcutaneous space of a rat.

Materials:

  • ERB-041

  • Vehicle (e.g., 50% DMSO in 1x DPBS)

  • Sterile tubes for preparation

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the accurately weighed ERB-041 in the vehicle to the desired concentration.

    • Vortex the solution to ensure it is fully dissolved.

  • Animal Handling and Dosing:

    • Restrain the rat.

    • Lift the loose skin over the back or flank to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Monitor the animal for any adverse reactions at the injection site.

Protocol 3: Intraperitoneal (IP) Injection

Objective: To administer ERB-041 into the peritoneal cavity of a rat.

Materials:

  • ERB-041

  • Vehicle (e.g., sterile DMSO, diluted if necessary for tolerability)

  • Sterile tubes for preparation

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of ERB-041 in the chosen vehicle.

  • Animal Handling and Dosing:

    • Restrain the rat securely, tilting the head downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right or left abdominal quadrant.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to check for the presence of blood, urine, or intestinal contents. If any are drawn, discard the syringe and prepare a new injection.

    • If the aspiration is clear, inject the solution.

    • Withdraw the needle.

    • Return the animal to its cage and monitor for any signs of discomfort.

Mandatory Visualizations

ERβ Signaling Pathway

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB041 ERB-041 mERB Membrane ERβ ERB041->mERB Non-genomic cERB Cytoplasmic ERβ ERB041->cERB Genomic WNT_off WNT/β-catenin (Inactive) ERB041->WNT_off Inhibition of WNT/β-catenin PI3K PI3K mERB->PI3K HSP HSP cERB->HSP dissociation nERB Nuclear ERβ Dimer cERB->nERB Dimerization & Translocation AKT AKT PI3K->AKT WNT_on WNT/β-catenin (Active) AKT->WNT_on Modulation ERE Estrogen Response Element (ERE) nERB->ERE Direct Binding AP1_SP1 AP-1 / SP-1 nERB->AP1_SP1 Tethered Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription AP1_SP1->Gene_Transcription

Caption: ERβ signaling pathways activated by ERB-041.

General Experimental Workflow for In Vivo Rat Studies

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Disease_Induction Disease Model Induction (e.g., Adjuvant Injection) Animal_Acclimatization->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Treatment_Administration ERB-041 or Vehicle Administration (Selected Route) Group_Allocation->Treatment_Administration Monitoring Daily Monitoring (Clinical Scores, Body Weight) Treatment_Administration->Monitoring During Treatment Period Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Data and Statistical Analysis Endpoint_Analysis->Data_Analysis

Caption: General workflow for ERB-041 efficacy studies in rats.

References

Troubleshooting & Optimization

Technical Support Center: Prinaberel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Prinaberel (ERB-041).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the anti-proliferative effects of this compound between experiments. What are the potential causes?

A1: Inconsistent anti-proliferative effects of this compound can stem from several experimental variables. Here is a checklist of potential causes and troubleshooting steps:

  • Cell Line Integrity:

    • Cell Line Authentication: Ensure your cell lines are authenticated. Misidentified or cross-contaminated cell lines are a common source of irreproducible data. We recommend routine testing using methods like Short Tandem Repeat (STR) profiling.

    • Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering receptor expression and signaling responses.

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to treatment.

  • Cell Culture Media Composition:

    • Phenol Red: Standard cell culture media contains phenol red, a pH indicator with weak estrogenic activity. This can mask or interfere with the effects of this compound, a selective estrogen receptor β (ERβ) agonist. For sensitive assays, use phenol red-free media.

    • Serum Batch Variability: Fetal Bovine Serum (FBS) contains endogenous hormones and growth factors that vary between batches. This variability can significantly impact experimental outcomes. It is advisable to test new batches of FBS for their effect on your specific cell line and, once a suitable batch is found, purchase a large quantity to ensure consistency across a series of experiments. The use of charcoal-stripped serum, which removes steroid hormones, is highly recommended to reduce background estrogenic activity.

  • Experimental Conditions:

    • Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can influence growth rates and the response to treatment.

    • Treatment Duration: The inhibitory effects of this compound can be time-dependent. Ensure that the treatment duration is consistent and optimized for your cell line and assay.

Q2: The IC50 value we determined for this compound is different from published values. Why might this be the case?

A2: Discrepancies in IC50 values are common and can be attributed to a variety of factors:

  • Assay Type: Different cell viability and proliferation assays (e.g., MTT, XTT, CellTiter-Glo®, BrdU) measure different cellular parameters (metabolic activity, DNA synthesis, etc.). These differences can result in varying IC50 values.

  • Cell Line Specificity: The IC50 of this compound will vary between different cell lines due to differences in ERβ expression levels, the ratio of ERα to ERβ, and the downstream signaling pathways.

  • Experimental Parameters: As detailed in Q1, variations in cell culture conditions (media, serum, etc.) and assay parameters (treatment duration, cell density) can significantly influence the calculated IC50.

Q3: We are not observing the expected downstream effects on the WNT/β-catenin or PI3K/AKT signaling pathways after this compound treatment. What should we check?

A3: If you are not seeing the expected modulation of downstream signaling pathways, consider the following:

  • Treatment Concentration and Duration: Ensure that the concentration and duration of this compound treatment are sufficient to induce a measurable change in the signaling pathway. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Cellular Context: The activity of this compound is dependent on the presence and functionality of ERβ. Verify the expression of ERβ in your cell model. The cellular context, including the expression of co-regulatory proteins, can also influence the downstream effects.

  • Antibody Quality (for Western Blotting): If using Western blotting, ensure that your primary antibodies are specific and validated for the target proteins (e.g., phosphorylated AKT, β-catenin). Use appropriate positive and negative controls.

  • Assay Sensitivity: For subtle changes in signaling, a more sensitive assay might be required. For example, for WNT/β-catenin signaling, a reporter gene assay (e.g., TOP/FOP-Flash) may be more sensitive than a Western blot for total β-catenin.

Data Presentation

Table 1: this compound (ERB-041) IC50 Values for Estrogen Receptor β

SpeciesIC50 (nM)
Human5.4[1]
Rat3.1[1]
Mouse3.7[1]

Table 2: Anti-proliferative Effects of this compound (ERB-041) on Ovarian Cancer Cell Lines

Cell LineConcentration (nM)Treatment DurationInhibition of Proliferation (%)
OVCAR-3105 days29.1
OAW-4210Not Specified24.4

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound (ERB-041)

  • Cell line of interest

  • Complete growth medium (phenol red-free, with charcoal-stripped FBS recommended)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for PI3K/AKT Pathway Activation

This protocol describes the detection of phosphorylated AKT (p-AKT) as a marker of PI3K/AKT pathway activation.

Materials:

  • This compound-treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells treated with this compound and controls on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., GAPDH) to normalize the p-AKT signal.

Mandatory Visualizations

Prinaberel_Signaling_Pathways cluster_this compound This compound Treatment cluster_receptors Cellular Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound (ERβ Agonist) ERb Estrogen Receptor β (ERβ) This compound->ERb Binds and Activates PI3K PI3K ERb->PI3K Inhibits WNT_Ligand WNT Ligand (Inhibited) ERb->WNT_Ligand Dampens Signaling NFkB NF-κB (Inhibited) ERb->NFkB Inhibits AKT AKT PI3K->AKT Inhibits Proliferation Decreased Proliferation AKT->Proliferation Leads to Apoptosis Increased Apoptosis AKT->Apoptosis Inhibits Beta_Catenin β-Catenin (Degradation) WNT_Ligand->Beta_Catenin Beta_Catenin->Proliferation Leads to Inflammation Reduced Inflammation NFkB->Inflammation Leads to

Caption: Signaling pathways modulated by this compound treatment.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Phenol-red free media, charcoal-stripped serum) Cell_Seeding 2. Cell Seeding (Consistent Density) Cell_Culture->Cell_Seeding Prinaberel_Treatment 3. This compound Treatment (Dose-response and time-course) Cell_Seeding->Prinaberel_Treatment Proliferation_Assay 4a. Proliferation Assay (e.g., MTT) Prinaberel_Treatment->Proliferation_Assay Signaling_Assay 4b. Signaling Pathway Analysis (e.g., Western Blot) Prinaberel_Treatment->Signaling_Assay Data_Analysis 5. Data Analysis (IC50 calculation, protein quantification) Proliferation_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Observed Cell_Line_Issues Cell Line Integrity Issues Inconsistent_Results->Cell_Line_Issues Media_Variability Media/Serum Variability Inconsistent_Results->Media_Variability Protocol_Drift Experimental Protocol Drift Inconsistent_Results->Protocol_Drift Authenticate_Cells Authenticate Cell Line (STR) Cell_Line_Issues->Authenticate_Cells Check_Passage Use Low Passage Number Cell_Line_Issues->Check_Passage Mycoplasma_Test Test for Mycoplasma Cell_Line_Issues->Mycoplasma_Test Phenol_Red_Free Use Phenol Red-Free Media Media_Variability->Phenol_Red_Free Charcoal_Stripped Use Charcoal-Stripped Serum Media_Variability->Charcoal_Stripped Standardize_Protocol Standardize Seeding Density, Treatment Times, etc. Protocol_Drift->Standardize_Protocol

Caption: Troubleshooting logic for inconsistent experimental results.

References

Prinaberel Dose-Response Curve Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prinaberel (also known as ERB-041). The information is designed to help you identify and resolve common issues encountered during the generation of dose-response curves in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound dose-response curve is showing low potency (high IC50/EC50 value). What are the possible causes?

Several factors can contribute to a right-shifted dose-response curve, indicating lower than expected potency. Consider the following:

  • Sub-optimal Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can exhibit altered receptor expression and signaling, leading to a blunted response.

  • Incorrect Assay Duration: The incubation time with this compound may be too short for the desired biological effect to manifest. Consult literature for typical incubation times for your specific cell line and endpoint, which can range from 24 to 72 hours.[1]

  • Compound Degradation: this compound, like any small molecule, can be unstable under certain conditions. Ensure proper storage of your stock solutions (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles. Consider performing a stability test of this compound in your specific cell culture medium under experimental conditions.[2]

  • Low Receptor Expression: The cell line you are using may have low endogenous expression of Estrogen Receptor β (ERβ). Verify the ERβ expression level in your cell line using techniques like qPCR or Western blotting.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound or interfere with its activity. Consider reducing the serum concentration or using serum-free media during the experiment.

Q2: I am observing high background signal in my reporter gene assay. What can I do to reduce it?

High background can mask the true dose-dependent effects of this compound. Here are some troubleshooting steps:

  • Optimize Cell Seeding Density: Too many cells can lead to high basal activity of the reporter. Perform a cell titration experiment to determine the optimal seeding density that provides a good signal-to-background ratio.

  • Check for Contamination: Microbial contamination can interfere with reporter assays. Regularly test your cell cultures for mycoplasma and other contaminants.[3]

  • Use appropriate plates: For luminescence-based assays, always use white, opaque plates to prevent well-to-well crosstalk.[4]

  • Review your Reagents: Ensure your reporter lysis buffer is effective and that your luciferase substrate is fresh and properly stored. Expired or improperly stored reagents can lead to auto-luminescence.[5]

  • Wash Steps: If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound compound or cellular debris.[6]

Q3: The dose-response curve has a very steep or very shallow slope. What does this indicate?

The slope of the dose-response curve (Hill slope) provides information about the binding kinetics and cooperativity of the drug-receptor interaction.

  • Steep Slope (Hill slope > 1): This may suggest positive cooperativity in binding or that the biological response is highly sensitive to small changes in this compound concentration.

  • Shallow Slope (Hill slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound instability or cytotoxicity at higher concentrations.

Q4: My dose-response curve is not sigmoidal (e.g., it's biphasic or U-shaped). How should I interpret this?

Non-sigmoidal dose-response curves can be complex to interpret but may reveal important biological information.

  • Biphasic (Hormetic) Response: A U-shaped or inverted U-shaped curve, where the response at low doses is opposite to the response at high doses, is a phenomenon known as hormesis. This can occur with compounds that have multiple targets or that trigger different signaling pathways at different concentrations. For selective estrogen receptor modulators (SERMs), biphasic responses are not uncommon and can be due to the activation of different ER subtypes or non-genomic signaling pathways at varying concentrations.

  • Cytotoxicity at High Concentrations: A downturn in the response at high concentrations can be due to compound-induced cytotoxicity. It is crucial to perform a parallel cytotoxicity assay (e.g., using a live/dead stain or measuring ATP levels) to distinguish a true biphasic response from a toxic effect.

Q5: I am having issues with this compound solubility in my cell culture medium. What can I do?

Poor solubility can lead to inaccurate dosing and unreliable results.

  • Use of Solvents: this compound is typically dissolved in DMSO for stock solutions.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Precipitation: Visually inspect your prepared media with this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your dilution scheme or use a different solubilizing agent (with appropriate vehicle controls).

  • Binding to Plastics: Some hydrophobic compounds can adsorb to plasticware. While this is less common for the concentrations used in cell-based assays, it's a factor to consider if you observe consistently lower than expected activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various contexts. Note that these values can vary depending on the cell line, experimental conditions, and endpoint measured.

SpeciesReceptorIC50 (nM)Reference
HumanERβ5.4[1][7]
RatERβ3.1[1][7]
MouseERβ3.7[1][7]

Experimental Protocols

Below is a general protocol for generating a dose-response curve for this compound in a cell-based assay. This protocol should be optimized for your specific cell line and experimental endpoint.

Materials:

  • This compound (ERB-041)

  • Cell line expressing ERβ (e.g., MCF-7, T47D, SKOV-3)[1][8][9]

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

  • DMSO (for preparing this compound stock solution)

  • 96-well cell culture plates (white plates for luminescence assays)

  • Assay-specific reagents (e.g., reporter gene assay kit, cell viability reagent)

  • Multichannel pipette

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in serum-free or low-serum medium to create a range of working concentrations (e.g., 10-fold dilutions from 10 µM to 0.1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Endpoint Measurement:

    • Follow the manufacturer's instructions for your specific assay kit (e.g., luciferase assay, MTT assay, or other cell viability assays).

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells or vehicle-only controls).

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.

Visualizations

Prinaberel_Signaling_Pathway This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb binds to WNT_beta_catenin WNT/β-catenin Pathway This compound->WNT_beta_catenin dampens PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT diminishes Nucleus Nucleus ERb->Nucleus translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE binds to Transcription Gene Transcription ERE->Transcription regulates Cell_Proliferation Cell Proliferation Inhibition Transcription->Cell_Proliferation WNT_beta_catenin->Cell_Proliferation inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis promotes

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Dilution 2. Prepare this compound Serial Dilutions Cell_Treatment 3. Treat Cells with This compound Compound_Dilution->Cell_Treatment Incubation 4. Incubate for 24-72 hours Cell_Treatment->Incubation Assay_Measurement 5. Measure Endpoint (e.g., Luminescence) Incubation->Assay_Measurement Data_Analysis 6. Analyze Data & Generate Curve Assay_Measurement->Data_Analysis

Caption: General experimental workflow for a dose-response curve.

Troubleshooting_Tree Start Unexpected Dose-Response Curve Check_Shape Is the curve shape non-sigmoidal? Start->Check_Shape Check_Potency Is the potency (IC50/EC50) low? Check_Shape->Check_Potency No Biphasic Consider hormesis or cytotoxicity at high doses. Run a viability assay. Check_Shape->Biphasic Yes Check_Background Is the background signal high? Check_Potency->Check_Background No Low_Potency_Causes Check cell health, assay duration, compound stability, and receptor expression. Check_Potency->Low_Potency_Causes Yes High_Background_Causes Optimize cell density, check for contamination, and verify reagents. Check_Background->High_Background_Causes Yes Review_Protocol Review and optimize experimental protocol. Check_Background->Review_Protocol No Biphasic->Review_Protocol Low_Potency_Causes->Review_Protocol High_Background_Causes->Review_Protocol

References

Potential off-target effects of Prinaberel (ERB-041)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments involving Prinaberel (ERB-041).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (ERB-041)?

This compound is a synthetic, nonsteroidal agonist that is highly potent and selective for the Estrogen Receptor β (ERβ).[1][2] It displays significantly lower affinity for Estrogen Receptor α (ERα), making it a valuable tool for studying the specific biological roles of ERβ.[1]

Q2: How selective is this compound for ERβ over ERα?

This compound exhibits over 200-fold selectivity for ERβ compared to ERα.[1] Its binding affinity, measured by IC50 values, varies slightly across species but consistently demonstrates this strong preference.

Q3: What are the known downstream signaling pathways affected by this compound?

This compound's activation of ERβ has been shown to modulate several key signaling pathways. These are considered on-target effects mediated by ERβ. The most well-documented include:

  • WNT/β-catenin Signaling: this compound can dampen this pathway, which is relevant in its chemopreventive effects in skin cancer models.[1][3]

  • PI3K/AKT Pathway: It has been shown to diminish PI3K and AKT phosphorylation, which can reduce cell migration and tumor invasiveness.[1][4]

  • NF-κB Signaling: this compound can suppress pro-inflammatory signaling by reducing the expression of proteins like p-NFκBp65, iNOS, and COX-2.[1][5]

Q4: Has this compound been tested in clinical trials, and were any side effects noted?

This compound reached Phase II clinical trials for conditions like endometriosis and inflammatory bowel disease.[2][6] However, its development was discontinued.[7] Detailed public reports on specific side effects from these trials are limited. As with any compound affecting hormonal pathways, potential side effects could theoretically mirror those of other estrogen receptor modulators, such as hot flashes, joint pain, or vaginal dryness, but this is speculative.[8][9]

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound (ERB-041) against its primary target (ERβ) and its closely related subtype (ERα) in various species.

Table 1: this compound (ERB-041) In Vitro Potency and Selectivity
Species Target IC50 (nM) Reference
HumanERβ5.4[1][10]
ERα1200 - 1216[10]
RatERβ3.1[1][10]
ERα620[10]
MouseERβ3.7[1][10]
ERα750[10]

Troubleshooting Guide

Q: I am observing an effect in my ERβ-negative cell line after treatment with this compound. Is this an off-target effect?

A: It is possible, but other explanations should be investigated first. High concentrations of any selective ligand can begin to engage lower-affinity targets.[11] Follow this troubleshooting workflow:

G start Unexpected activity observed in ERβ-negative cells q1 Is the this compound concentration excessively high (>100x ERβ IC50)? start->q1 a1_yes High concentration may engage low-affinity targets (e.g., ERα) or novel off-targets. q1->a1_yes Yes q2 Have you confirmed the absence of ERβ protein expression (e.g., via Western Blot)? q1->q2 No conclusion Consider performing a broad selectivity screen (e.g., kinase panel) to identify potential off-targets. a1_yes->conclusion a2_no Verify ERβ status of your cell line. Expression may be low but functional. q2->a2_no No q3 Does the observed phenotype match known ERα-mediated effects? q2->q3 Yes a3_yes The effect may be due to low-affinity ERα agonism. q3->a3_yes Yes q3->conclusion No

Figure 1: Troubleshooting workflow for unexpected this compound activity.

Q: My results are inconsistent across different experimental batches. What could be the cause?

A: Inconsistent results can stem from compound handling and stability.

  • Solubility: this compound is soluble in DMSO and ethanol. Ensure you are preparing fresh stock solutions and not exceeding the solubility limit in your final assay medium, which can cause precipitation.

  • Storage: Store stock solutions at -20°C as recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

  • Purity: Verify the purity of your this compound batch. Impurities could lead to unexpected biological activity.

Q: I see this compound affecting WNT and PI3K/AKT signaling. Are these off-target effects?

A: Not necessarily. These pathways are known to be modulated by ERβ activation.[1][3][4] Therefore, observing changes in these pathways is consistent with an on-target effect of this compound in ERβ-expressing systems. To confirm this, you could use an ERβ antagonist to see if the effect is blocked, or use siRNA to knock down ERβ and observe if the this compound effect is abolished.

G cluster_downstream Downstream On-Target Effects This compound This compound (ERB-041) erb ERβ This compound->erb pi3k PI3K/AKT Pathway (Inhibition) erb->pi3k wnt WNT/β-catenin Pathway (Inhibition) erb->wnt nfkb NF-κB Pathway (Inhibition) erb->nfkb

Figure 2: Known on-target signaling pathways modulated by this compound via ERβ.

Experimental Protocols

Protocol 1: General Methodology for Off-Target Liability Screening

This protocol outlines a general workflow to investigate potential off-target binding of this compound. A common approach is to use a commercially available service that screens compounds against a panel of receptors, ion channels, and enzymes.

Objective: To identify unintended molecular targets of this compound.

Workflow:

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Provide the exact molecular weight and concentration for accurate dilutions by the screening service.

  • Panel Selection:

    • Choose a broad receptor and enzyme screening panel. A common choice is the Cerep or Eurofins SafetyScreen panel, which includes dozens of GPCRs, kinases, ion channels, and nuclear receptors.

    • Select at least two concentrations for screening. A standard approach is to test at 1 µM and 10 µM to identify potential hits.

  • Assay Principle (Example: Radioligand Binding Assay):

    • The screening service will incubate the target receptor/enzyme preparation with a specific radioligand.

    • This compound is added at the specified concentrations.

    • The reaction is allowed to reach equilibrium.

    • The amount of bound radioligand is measured. A significant reduction (>50%) in radioligand binding in the presence of this compound indicates a potential interaction ("hit").

  • Data Analysis:

    • Results are typically provided as a percentage of inhibition of radioligand binding.

    • Hits (usually >50% inhibition) should be followed up with dose-response curve experiments to determine the binding affinity (Ki) or functional potency (IC50) at the off-target site.

    • Compare the off-target potency with the on-target potency for ERβ to determine the selectivity window.

Protocol 2: Western Blot to Confirm On-Target Pathway Modulation

Objective: To verify if an observed cellular effect is mediated through a known this compound/ERβ downstream pathway (e.g., PI3K/AKT).

Methodology:

  • Cell Culture & Treatment:

    • Plate ERβ-expressing cells (e.g., SKOV-3 ovarian cancer cells) and an ERβ-negative control cell line.

    • Grow cells to 70-80% confluency.

    • Treat cells with vehicle (DMSO) or this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager.

    • Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control. A decrease in the p-AKT/total AKT ratio in ERβ-positive cells would confirm on-target pathway modulation.[1]

References

Technical Support Center: Preventing Prinaberel Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Prinaberel in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound (also known as ERB-041) is a potent and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] It is a synthetic, nonsteroidal compound used in scientific research to investigate the role of ERβ in various biological processes.[1] Studies have explored its potential in conditions like inflammatory bowel disease, rheumatoid arthritis, and certain types of cancer.[3][4][5] In cell culture experiments, this compound is used to activate ERβ signaling pathways to study its effects on cell proliferation, apoptosis, and inflammation.[5][6]

Q2: What are the solubility properties of this compound?

This compound is poorly soluble in water. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7] One supplier notes its solubility in 0.1N NaOH(aq) and DMSO. This low aqueous solubility is a primary reason for its potential precipitation in cell culture media, which are aqueous-based.

Q3: What causes this compound to precipitate in my cell culture medium?

Precipitation of this compound in cell culture medium can be triggered by several factors:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.[7]

  • "Salting Out" Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is added to the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and affect its solubility.[8][9][10]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of compounds.

Q4: Can the presence of serum in my culture medium affect this compound solubility?

Yes, serum can have a dual effect on the solubility of compounds like this compound. The proteins in serum, such as albumin, can bind to hydrophobic drugs, which can in some cases increase their apparent solubility and stability in the medium.[8] However, serum also contains a complex mixture of salts, lipids, and other molecules that could potentially interact with this compound and contribute to precipitation under certain conditions. Furthermore, some pharmaceutical preparations of human serum albumin contain stabilizers that can be detrimental to cell growth in culture.[11]

Troubleshooting Guide

If you are experiencing this compound precipitation in your cell culture experiments, follow this step-by-step guide to identify the cause and find a solution.

Diagram of Troubleshooting Workflow

A Start: this compound Precipitation Observed B Step 1: Review Stock Solution Preparation A->B C Is the stock solution clear and fully dissolved? B->C D Re-prepare stock solution. Ensure complete dissolution. Consider gentle warming or vortexing. C->D No E Step 2: Evaluate Dilution Method C->E Yes D->B F Are you adding the stock directly to the full volume of media? E->F G Add stock to a small volume of media first, mix well, then add to the final volume. F->G Yes H Step 3: Assess Final Concentration F->H No G->H I Is the final concentration too high? H->I J Perform a dose-response experiment to find the optimal, non-precipitating concentration. I->J Possibly K Step 4: Consider Alternative Formulation Strategies I->K No J->K L Is precipitation still occurring? K->L M Explore alternative solvents, co-solvents, or solubilizing agents like cyclodextrins. L->M Yes N End: Precipitation Resolved L->N No M->N

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Step 1: Review Stock Solution Preparation and Handling
  • Is your stock solution clear? Visually inspect your this compound stock solution. If you see any crystals or cloudiness, it is not fully dissolved.

    • Solution: Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution. Ensure your stock concentration is not above the solubility limit in your chosen solvent. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Step 2: Optimize the Dilution Procedure
  • How are you diluting the stock solution into the culture medium? Adding a small volume of cold DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.

    • Solution 1: Pre-warm the medium. Pre-warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.

    • Solution 2: Serial dilution. Instead of adding the stock directly to the final volume, first dilute the stock in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can prevent shocking the compound out of solution.

Step 3: Determine the Critical Precipitation Concentration
  • Is your final concentration of this compound too high? Every compound has a maximum solubility in a given medium.

    • Solution: Perform an experiment to determine the concentration at which this compound precipitates in your specific cell culture medium (with or without serum).

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, you could test final concentrations ranging from 1 µM to 50 µM.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 24 hours).

  • Visually inspect each concentration for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.

  • Quantify precipitation (Optional): For a more quantitative measure, you can measure the absorbance of the medium at a high wavelength (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates scattering due to precipitates.

  • Determine the highest concentration that remains clear. This is your working upper limit for this specific medium and set of conditions.

Diagram of Experimental Workflow for Solubility Testing

A Start: Determine this compound Precipitation Threshold B Prepare serial dilutions of this compound in complete cell culture medium A->B C Incubate at 37°C, 5% CO2 for 24 hours B->C D Visual Inspection (Naked eye and microscope) C->D E Optional: Measure Absorbance at 600 nm C->E F Identify highest concentration without precipitation D->F E->F G End: Establish working concentration limit F->G

Caption: Workflow for determining the precipitation threshold of this compound.

Step 4: Explore Alternative Formulation Strategies

If precipitation persists even at your desired effective concentration, consider modifying your formulation.

  • Reduce the final DMSO concentration. High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%. Ensure you have a vehicle control in your experiments with the same final DMSO concentration.

  • Use a co-solvent. A mixture of solvents can sometimes improve solubility.

    • Ethanol: Can be used as an alternative or in combination with DMSO. However, like DMSO, high concentrations can be toxic to cells.

    • Polyethylene glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) are water-miscible and can be used to dissolve some poorly soluble compounds for in vitro use.

  • Utilize solubilizing agents.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[16]

    • Surfactants: Biologically compatible detergents like Tween 80 can be used at low concentrations to increase solubility, though their potential effects on cell membranes and signaling pathways should be considered.

StrategyDescriptionAdvantagesDisadvantages
DMSO A common organic solvent for dissolving hydrophobic compounds.High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; can cause precipitation upon dilution.
Ethanol Another common organic solvent.Less toxic than DMSO for some cell lines.Lower solubilizing power for some compounds compared to DMSO.
Co-solvents (e.g., PEG 400) Using a mixture of water-miscible organic solvents.Can improve solubility and reduce the concentration of a single toxic solvent.Requires optimization of the solvent ratio; potential for toxicity.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the drug to increase aqueous solubility.[12][13][14]Generally low toxicity; can significantly improve solubility.[14]May alter drug availability and interaction with receptors; requires optimization of drug-to-cyclodextrin ratio.
Surfactants (e.g., Tween 80) Form micelles that can encapsulate the drug.Effective at low concentrations.Can have off-target effects on cells; may interfere with certain assays.
  • Prepare stock solutions of this compound in different solvent systems (e.g., DMSO/Ethanol mix, PEG 400).

  • For cyclodextrin formulation:

    • Prepare an aqueous solution of HP-β-cyclodextrin.

    • Add this compound to the cyclodextrin solution and stir or sonicate until dissolved. The molar ratio of this compound to cyclodextrin will need to be optimized.

  • Perform the precipitation threshold experiment as described above for each new formulation.

  • Conduct a cell viability/toxicity assay (e.g., MTT, trypan blue exclusion) to ensure the new formulation is not more toxic to your cells than the original DMSO-based formulation.

  • Validate the biological activity of this compound in the new formulation to ensure that the solubilizing agent does not interfere with its mechanism of action.

By systematically working through these FAQs and troubleshooting steps, researchers can effectively prevent and resolve issues with this compound precipitation, ensuring the reliability and reproducibility of their cell culture experiments.

References

Prinaberel Interference with Fluorescence Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference issues when using prinaberel in fluorescence-based assays. This compound, a selective estrogen receptor β (ERβ) agonist, belongs to the phenyl-1,3-oxazole class of compounds and possesses phenolic hydroxyl groups. These structural features suggest a potential for interference in fluorescence assays through mechanisms such as autofluorescence and fluorescence quenching. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ERB-041) is a potent and highly selective agonist for Estrogen Receptor β (ERβ). It exhibits over 200-fold selectivity for ERβ over ERα. Its mechanism of action involves binding to ERβ and modulating the expression of target genes. This can influence various signaling pathways, including the WNT/β-catenin and PI3K-AKT pathways, which are critical in processes like cell proliferation, inflammation, and apoptosis.

Q2: Why might this compound interfere with fluorescence assays?

  • Autofluorescence: Phenyl-1,3-oxazole derivatives can exhibit intrinsic fluorescence. If this compound absorbs light at the excitation wavelength of your assay's fluorophore and emits light in a similar range as your assay's emission wavelength, it can lead to false-positive signals or increased background noise.

  • Fluorescence Quenching: this compound contains phenolic hydroxyl groups. Phenolic compounds are known to be potential fluorescence quenchers. Quenching occurs when a substance reduces the fluorescence intensity of a fluorophore through various mechanisms like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), or collisional quenching. This can lead to a decrease in the assay signal, potentially resulting in false-negative results or an underestimation of the biological effect.

Q3: Which types of fluorescence assays are most likely to be affected?

Assays that are particularly sensitive to compound interference include:

  • Fluorescence Polarization (FP) Assays: These assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Autofluorescence from a test compound can significantly interfere with the polarization signal. Quenching can reduce the total fluorescence intensity, affecting the accuracy of the measurement.

  • Förster Resonance Energy Transfer (FRET) Assays: FRET assays rely on the energy transfer between a donor and an acceptor fluorophore. A compound that absorbs light at the donor's excitation or emission wavelength, or at the acceptor's emission wavelength, can disrupt the FRET signal. Autofluorescent compounds can also contribute to the acceptor's emission signal, leading to inaccurate results.

  • Fluorescence Intensity (FI) Assays: Simple FI assays that measure an increase or decrease in fluorescence are highly susceptible to both autofluorescence (false positives) and quenching (false negatives) from the test compound.

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Guide 1: Identifying the Type of Interference

Objective: To determine if this compound is causing autofluorescence or fluorescence quenching in your assay system.

Experimental Protocol:

  • Prepare a this compound-Only Control: In a multi-well plate, prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without the fluorescent probe or any other assay components (e.g., receptor, antibody).

  • Prepare a Fluorescent Probe-Only Control: Prepare wells with the assay buffer and your fluorescent probe at the working concentration.

  • Prepare a Test Condition: Prepare wells with the assay buffer, your fluorescent probe, and this compound at the experimental concentrations.

  • Measure Fluorescence: Read the plate on your fluorescence reader using the same excitation and emission wavelengths as your main experiment.

Data Analysis:

Well Contents Expected Fluorescence Signal (if no interference) Observed Signal Suggesting Autofluorescence Observed Signal Suggesting Quenching
Assay Buffer + this compoundNear backgroundSignificantly above backgroundNot applicable
Assay Buffer + Fluorescent ProbeBaseline fluorescence of the probeNot applicableNot applicable
Assay Buffer + Fluorescent Probe + this compoundSimilar to "Fluorescent Probe-Only"Higher than "Fluorescent Probe-Only"Lower than "Fluorescent Probe-Only"

Interpretation:

  • Autofluorescence: A high signal in the "this compound-Only" wells indicates that this compound is autofluorescent at your assay's wavelengths.

  • Quenching: If the signal in the "Test Condition" wells is significantly lower than the "Fluorescent Probe-Only" wells, this compound is likely quenching the fluorescence of your probe.

Guide 2: Mitigating Interference in Fluorescence Polarization (FP) Assays

Objective: To obtain reliable data from FP assays in the presence of potential interference from this compound.

Experimental Workflow:

Caption: Troubleshooting workflow for FP assays.

Detailed Methodologies:

  • Background Subtraction: If autofluorescence is confirmed, subtract the average fluorescence intensity of the "this compound-Only" control wells from all experimental wells containing this compound at the corresponding concentration.

  • Use of Red-Shifted Dyes: Many interfering compounds are more problematic in the blue-green spectral region. Switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., red or far-red dyes like Cy5 or Alexa Fluor 647) can often reduce or eliminate interference.

  • Alternative Non-Fluorescent Assays: If interference cannot be sufficiently mitigated, consider using an orthogonal, non-fluorescence-based assay to validate your findings. Examples include:

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on chemiluminescence and is less prone to fluorescence interference.

    • Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics and affinity.

    • Isothermal Titration Calorimetry (ITC): A label-free method to measure the thermodynamics of binding.

Guide 3: Mitigating Interference in FRET Assays

Objective: To minimize the impact of this compound interference on FRET-based assays.

Signaling Pathway and Potential Interference:

FRET_Interference cluster_FRET FRET Mechanism cluster_Interference Potential Interference by this compound Donor Donor Fluorophore Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer Emission FRET Signal Acceptor->Emission Excitation Excitation Light Excitation->Donor This compound This compound Autofluorescence Autofluorescence This compound->Autofluorescence Quenching Quenching This compound->Quenching Autofluorescence->Emission False Positive Quenching->Donor Signal Loss Quenching->Acceptor Signal Loss

Caption: Potential interference points of this compound in a FRET assay.

Detailed Methodologies:

  • Spectral Scan of this compound: If possible, perform an absorbance and fluorescence scan of this compound to determine its excitation and emission maxima. This will help you choose fluorophores for your assay that have minimal spectral overlap with this compound.

  • Time-Resolved FRET (TR-FRET): TR-FRET assays use a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a time-gated detection window. This approach effectively eliminates interference from short-lived autofluorescence of test compounds.

  • Control for Inner Filter Effect: The inner filter effect occurs when a compound absorbs the excitation or emission light of the fluorophores. To test for this, you can measure the fluorescence of your donor and acceptor fluorophores in the presence and absence of this compound. A decrease in fluorescence intensity without a direct interaction suggests an inner filter effect. This can sometimes be mitigated by using lower concentrations of the fluorescent probes or the test compound, or by using microplates with shorter path lengths.

This compound's Signaling Pathways

Understanding the biological context of your experiment can help in choosing the most appropriate assay. This compound, as an ERβ agonist, influences key cellular signaling pathways.

Prinaberel_Signaling This compound This compound ERb ERβ This compound->ERb activates Wnt_beta_catenin WNT/β-catenin Pathway ERb->Wnt_beta_catenin dampens PI3K_AKT PI3K-AKT Pathway ERb->PI3K_AKT inhibits Inflammation Inflammation ERb->Inflammation suppresses Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation regulates PI3K_AKT->Cell_Proliferation promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits

Caption: Simplified signaling pathways affected by this compound.

Given its effects on these pathways, researchers might use fluorescence assays to study:

  • ERβ ligand binding (FP assays)

  • ERβ co-activator/co-repressor recruitment (FRET assays)

  • Changes in intracellular protein levels via immunofluorescence or reporter assays (e.g., GFP reporters for pathway activation).

When conducting such experiments, it is crucial to be aware of the potential for assay interference by this compound and to implement the appropriate controls and troubleshooting measures outlined in this guide. By systematically addressing potential artifacts, researchers can ensure the generation of high-quality, reliable data.

Validation & Comparative

A Head-to-Head Battle of ERβ Selectivity: Prinaberel vs. Diarylpropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of selective estrogen receptor beta (ERβ) agonists, the choice between front-runners Prinaberel (also known as ERB-041) and Diarylpropionitrile (DPN) is a critical one. This guide provides an objective, data-driven comparison of these two widely utilized research compounds, focusing on their ERβ selectivity, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

Both this compound and DPN exhibit a strong preference for ERβ over its counterpart, ERα. However, the degree of this selectivity, a crucial parameter for targeted therapeutic strategies, varies. The following tables summarize the quantitative data on the binding affinity and functional potency of these compounds from various studies.

Table 1: Comparative Binding Affinity for Estrogen Receptors
CompoundReceptorIC50 (nM)Ki (nM)Relative Binding Affinity (RBA) vs. EstradiolERβ/ERα Selectivity (Binding)
This compound (ERB-041) Human ERβ5.4[1]-->200-fold[1]
Rat ERβ3.1[1]--
Mouse ERβ3.7[1]--
Human ERα>1000--
Diarylpropionitrile (DPN) Human ERβ---70-fold[2]
Human ERα---
S-DPN Rat ERβ-0.27 ± 0.05[3]-~80-fold[3]
Rat ERα---
R-DPN Rat ERβ-1.82 ± 0.21[3]-~80-fold[3]
Rat ERα---
rac-DPN Human ERβ---80-300-fold[4]
Human ERα---

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Functional Potency in Transcriptional Assays
CompoundReceptorEC50 (nM)ERβ/ERα Selectivity (Potency)
This compound (ERB-041) ERβ->200-fold[1]
ERα-
Diarylpropionitrile (DPN) ERβ0.85[2]78-fold[2]
ERα66[2]
rac-DPN ERβ-170-fold[5]
ERα-

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Dissecting the Data:

This compound consistently demonstrates a very high degree of selectivity for ERβ, with reported values exceeding 200-fold in both binding and functional assays.[1] Diarylpropionitrile also shows significant ERβ selectivity, though the reported values vary more widely, from 70-fold to over 300-fold, depending on the specific form of DPN (racemic mixture vs. individual enantiomers) and the assay conditions.[2][4][5]

Notably, the enantiomers of DPN exhibit different affinities for ERβ, with S-DPN showing a higher affinity than R-DPN.[3] Interestingly, while S-DPN is a potent activator of ERβ-mediated transcription, R-DPN is less active.[5] The racemic mixture of DPN, which is commonly used in research, therefore represents a combination of these differing activities.

Experimental Corner: How Selectivity is Measured

The data presented above is derived from two primary types of in vitro assays: competitive binding assays and reporter gene assays. Understanding the principles behind these methods is crucial for interpreting the results.

Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

Competitive_Binding_Assay cluster_0 Incubation cluster_1 Separation & Detection cluster_2 Data Analysis ER Estrogen Receptor (ERα or ERβ) Binding_Complex ER-Ligand Complex ER->Binding_Complex Binds Radioligand Radiolabeled Estradiol ([³H]-E2) Radioligand->Binding_Complex Binds Test_Compound Test Compound (this compound or DPN) Test_Compound->Binding_Complex Competes with Radioligand Separation Separation of Bound and Free Ligand (e.g., Hydroxylapatite) Binding_Complex->Separation Detection Quantification of Radioactivity Separation->Detection IC50 IC50 Calculation: Concentration of test compound that inhibits 50% of radioligand binding Detection->IC50 Ki Ki Calculation: Binding affinity constant IC50->Ki

Caption: Workflow of a competitive binding assay.

Detailed Methodology:

  • Preparation of Receptor Source: Estrogen receptors (ERα and ERβ) are typically obtained from recombinant expression systems or from tissue homogenates (e.g., rat uterine cytosol).[6]

  • Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound or DPN).[7]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined. From the IC50, the inhibition constant (Ki) can be calculated to represent the binding affinity of the test compound.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding – the activation of gene transcription.

Reporter_Gene_Assay cluster_0 Cell Transfection & Treatment cluster_1 Signal Generation & Detection cluster_2 Data Analysis Cells Host Cells (e.g., HEK293, HeLa) Transfected_Cells Transfected Cells Cells->Transfected_Cells ER_Vector ER Expression Vector (ERα or ERβ) ER_Vector->Transfected_Cells Reporter_Vector Reporter Vector (ERE-Luciferase) Reporter_Vector->Transfected_Cells Test_Compound Test Compound (this compound or DPN) Treated_Cells Treated Cells Test_Compound->Treated_Cells Transfected_Cells->Treated_Cells Treat with Luciferase_Expression Luciferase Gene Expression Treated_Cells->Luciferase_Expression Activates Light_Production Light Production Luciferase_Expression->Light_Production Acts on Luciferin Luciferin (Substrate) Luciferin->Light_Production Luminometer Luminometer (Detection) Light_Production->Luminometer EC50 EC50 Calculation: Concentration for 50% maximal response Luminometer->EC50

Caption: Workflow of a luciferase reporter gene assay.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express estrogen receptors (e.g., HEK293 or HeLa cells) is used.[8] These cells are co-transfected with two plasmids: one that directs the expression of either human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound or DPN).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme (luciferin) is added.

  • Detection: The light produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.

ERβ Signaling Pathways: A Visual Overview

Upon activation by an agonist like this compound or DPN, ERβ can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the direct binding of the ERβ-ligand complex to DNA.

Genomic_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand This compound or DPN ERb ERβ Ligand->ERb Binds Dimerization Dimerization ERb->Dimerization Translocates & Dimerizes ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Coactivators Coactivators Dimerization->Coactivators Recruits Transcription Gene Transcription ERE->Transcription Coactivators->Transcription Initiates

Caption: The genomic ERβ signaling pathway.

In this pathway, the binding of the agonist causes a conformational change in ERβ, leading to its dimerization and translocation into the nucleus. The dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins to initiate transcription.[9]

Non-Genomic Signaling Pathway

ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription.

Non_Genomic_Signaling cluster_0 Cell Membrane / Cytoplasm Ligand This compound or DPN Membrane_ERb Membrane-associated ERβ Ligand->Membrane_ERb Binds Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K) Membrane_ERb->Signaling_Cascades Activates Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Leads to

Caption: The non-genomic ERβ signaling pathway.

A subpopulation of ERβ is localized to the cell membrane.[10] Upon ligand binding, these membrane-associated receptors can rapidly activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[9][11] These signaling events can, in turn, influence a variety of cellular processes, including cell proliferation and survival.

Conclusion

Both this compound and Diarylpropionitrile are potent and selective ERβ agonists, making them invaluable tools for investigating the biological roles of this receptor. This compound appears to offer a higher and more consistent degree of selectivity for ERβ. DPN, particularly its S-enantiomer, is also a highly effective ERβ agonist, although its selectivity profile can be more variable depending on the specific form used. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodological insights to aid researchers in making an informed decision.

References

Prinaberel's Selectivity Profile: A Comparative Guide to its Interaction with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prinaberel (also known as ERB-041) is a potent and highly selective agonist for Estrogen Receptor β (ERβ), a member of the nuclear receptor superfamily.[1][2] Its selectivity is a critical attribute, as differential activation of estrogen receptor subtypes, ERα and ERβ, can lead to distinct physiological and pathological outcomes. This guide provides a comparative analysis of this compound's cross-reactivity with other nuclear receptors, based on available experimental data.

Quantitative Comparison of this compound's Binding Affinity

Nuclear Receptor Ligand IC50 (nM) Selectivity (fold)
Estrogen Receptor β (ERβ)This compound (ERB-041)5.4>200-fold vs. ERα
Estrogen Receptor α (ERα)This compound (ERB-041)>1000-

Data Interpretation: The IC50 value represents the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. The significantly lower IC50 for ERβ indicates a much stronger binding affinity compared to ERα. The greater than 200-fold selectivity highlights this compound's specificity for ERβ over ERα. The absence of published data for other nuclear receptors (AR, GR, MR, PR) represents a critical data gap in the comprehensive profiling of this compound's selectivity.

Experimental Methodologies

The quantitative data presented above is typically generated using competitive radioligand binding assays. Below is a detailed protocol representative of such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (IC50) of this compound for a specific nuclear receptor.

Materials:

  • Test Compound: this compound (ERB-041)

  • Nuclear Receptor: Purified recombinant human ERα or ERβ

  • Radioligand: [3H]-Estradiol

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

  • Scintillation Cocktail

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

    • The nuclear receptor protein is diluted in assay buffer to a predetermined concentration.

    • The radioligand is diluted in assay buffer to a final concentration typically at or below its Kd (dissociation constant).

  • Assay Setup:

    • In a 96-well plate, the following are added in order:

      • Assay buffer

      • Increasing concentrations of this compound or vehicle control.

      • Diluted nuclear receptor protein.

    • The plate is incubated for a specific time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Radioligand Addition and Incubation:

    • [3H]-Estradiol is added to each well.

    • The plate is incubated for an additional period (e.g., 18-24 hours) at a controlled temperature to allow for competitive binding.

  • Separation of Bound and Free Ligand:

    • The contents of each well are rapidly filtered through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filter mat is washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filter mat is dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value. This is the concentration of this compound that displaces 50% of the specifically bound radioligand.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in assessing this compound's activity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the known signaling pathway of its target receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Serial Dilution D Incubation of Receptor with this compound A->D B Nuclear Receptor Preparation (e.g., ERβ) B->D C Radioligand Preparation ([3H]-Estradiol) E Competitive Binding with Radioligand C->E D->E F Separation of Bound/Free Ligand (Filtration) E->F G Scintillation Counting F->G H Data Analysis (IC50 Determination) G->H er_beta_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb_inactive ERβ (inactive) + Chaperones This compound->ERb_inactive Binding & Chaperone Dissociation ERb_active ERβ Dimer (active) ERb_inactive->ERb_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERb_active->ERE Binding to DNA Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

References

A Head-to-Head Comparison of Novel ERβ Agonists: Prinaberel (ERB-041) and OSU-ERb-12

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective estrogen receptor β (ERβ) agonists, Prinaberel (also known as ERB-041) and OSU-ERb-12 have emerged as significant investigational compounds. Both molecules exhibit high affinity and selectivity for ERβ, a nuclear receptor implicated in the modulation of various physiological and pathological processes, including inflammation and cancer. This guide provides a detailed, data-supported comparison of this compound and OSU-ERb-12 to assist researchers, scientists, and drug development professionals in their evaluation of these two prominent ERβ agonists.

Mechanism of Action and Signaling Pathways

Both this compound and OSU-ERb-12 exert their biological effects through the activation of ERβ, a ligand-activated transcription factor. Upon binding, the agonist-receptor complex translocates to the nucleus and modulates the expression of target genes. While their primary target is the same, the downstream signaling pathways they influence show some distinctions, which may account for their unique pharmacological profiles.

This compound (ERB-041) has been shown to exert its anticancer effects by dampening the WNT/β-catenin signaling pathway.[1] Additionally, it has been observed to diminish the phosphorylation of PI3K and AKT, key components of a critical cell survival pathway.[1]

Prinaberel_Signaling This compound This compound (ERB-041) ERb ERβ This compound->ERb WNT_beta_catenin WNT/β-catenin Pathway ERb->WNT_beta_catenin Inhibits PI3K_AKT PI3K/AKT Pathway ERb->PI3K_AKT Inhibits Apoptosis Apoptosis ERb->Apoptosis Induces Cell_Proliferation Cell Proliferation & Invasion WNT_beta_catenin->Cell_Proliferation PI3K_AKT->Cell_Proliferation

This compound's Proposed Signaling Pathway

OSU-ERb-12 , a more recently developed compound, has been noted for its ability to suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2] This is achieved, at least in part, by decreasing the expression of the transcription factor Snail, a master regulator of EMT.[2] Furthermore, OSU-ERb-12 can antagonize the pro-proliferative signaling of estrogen receptor α (ERα), a distinct advantage in hormone-dependent cancers.[2]

OSU_ERb_12_Signaling OSU_ERb_12 OSU-ERb-12 ERb ERβ OSU_ERb_12->ERb ERa ERα ERb->ERa Antagonizes Snail Snail ERb->Snail Inhibits Tumor_Growth Tumor Growth ERa->Tumor_Growth EMT Epithelial-to-Mesenchymal Transition (EMT) Snail->EMT CSC Cancer Stem Cell Population EMT->CSC CSC->Tumor_Growth

OSU-ERb-12's Proposed Signaling Pathway

Quantitative Data Comparison

Direct head-to-head studies under identical experimental conditions are limited. However, by collating data from various publications, a comparative overview can be assembled. It is important to note that variations in experimental protocols and cell lines used can influence the results.

Table 1: Receptor Binding Affinity and Selectivity
CompoundTargetIC50 (nM)Selectivity (ERβ vs. ERα)Reference
This compound (ERB-041) Human ERβ5.4>200-fold[1]
Rat ERβ3.1[1]
Mouse ERβ3.7[1]
Human ERα>1000[1]
OSU-ERb-12 Human ERβ->100-fold[3]
Human ERα-[3]
Table 2: In Vitro Anti-Cancer Activity in Ovarian Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)EndpointReference
This compound (ERB-041) SKOV-3Apoptosis1048 hours[1]
OVCAR-3, OAW-42Proliferation-29.1% and 24.4% inhibition at 10 nM after 5 and 3 days, respectively[4]
OSU-ERb-12 A panel of ovarian cancer cell linesCell Viability7.28 - 15.367 days[2]
Ovarian cancer organoidCell Viability12.897 days[2]
Table 3: Pharmacokinetic Properties in Mice
CompoundParameterValueDosing RouteReference
This compound (ERB-041) -Data not readily available--
OSU-ERb-12 Cmax1,130 ng/mL10 mg/kg IV[5][6]
AUCinf1,410 hr*ng/mL10 mg/kg IV[5][6]
T1/21.8 hr10 mg/kg IV[5][6]
Bioavailability24%10 mg/kg PO[5][6]

One study noted that OSU-ERb-12 possesses favorable pharmacological properties compared to other clinically developed ERβ agonists, such as this compound (ERB-041).[2]

Experimental Protocols

ERβ Selectivity Assay (General Protocol)

A common method to determine ERβ selectivity is through a competitive binding assay or a reporter gene assay.

ERB_Selectivity_Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay Binding_Start Start Incubate Incubate ERβ protein with radiolabeled estradiol and test compound Binding_Start->Incubate Separate Separate bound from free radioligand Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 Binding_End End Calculate_IC50->Binding_End Reporter_Start Start Transfect Transfect cells with ERβ expression vector and ERE-luciferase reporter Reporter_Start->Transfect Treat Treat cells with test compound Transfect->Treat Lyse Lyse cells and measure luciferase activity Treat->Lyse Calculate_EC50 Calculate EC50 Lyse->Calculate_EC50 Reporter_End End Calculate_EC50->Reporter_End

Workflow for ERβ Selectivity Assays

1. Cell Viability Assay (Methylene Blue Assay for OSU-ERb-12)

  • Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 5 x 10² to 1 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of OSU-ERb-12 and cultured for 7 days.

  • Staining: Cells are washed with PBS, fixed with 3.7% formaldehyde for 30 minutes, and stained with 1.0% Methylene Blue for 60 minutes.

  • Dissolving and Reading: After rinsing, the stain is dissolved using a solution of 10% acetic acid and 50% methanol in water. The absorbance is measured at 609 nm.[7]

2. Western Blot for Snail Expression (for OSU-ERb-12)

  • Cell Treatment: Ovarian cancer cell lines (e.g., PEO1, OVCAR3, OVCAR4) are treated with 10 µM of OSU-ERb-12 for various time periods.

  • Protein Extraction: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against Snail, followed by an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[8]

3. PI3K/AKT Pathway Analysis (General Protocol for this compound)

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.

  • Protein Extraction: Cellular lysates are prepared as described for Western blotting.

  • Western Blotting: Western blot analysis is performed using primary antibodies specific for phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), as well as total PI3K and AKT as loading controls.

  • Detection and Quantification: The levels of phosphorylated proteins are detected and quantified to assess the inhibitory effect of this compound on the PI3K/AKT pathway.

Conclusion

Both this compound (ERB-041) and OSU-ERb-12 are potent and selective ERβ agonists with demonstrated anti-cancer properties, particularly in ovarian cancer models. This compound appears to exert its effects primarily through the inhibition of WNT/β-catenin and PI3K/AKT signaling pathways. OSU-ERb-12, on the other hand, is characterized by its ability to inhibit EMT via suppression of Snail and to antagonize ERα signaling.

While direct comparative data is sparse, the available information suggests that OSU-ERb-12 may possess a more favorable pharmacokinetic profile. The choice between these two compounds for research or therapeutic development will likely depend on the specific biological question or pathological context being addressed. Further head-to-head studies are warranted to definitively delineate the comparative efficacy and safety of these promising ERβ agonists.

References

Validating Prinaberel's ERβ Agonism: A Comparative Guide Using the Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the use of a luciferase reporter assay to validate and quantify the agonistic activity of Prinaberel on the Estrogen Receptor β (ERβ). It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental basis for characterizing selective nuclear receptor modulators. We will compare this compound's performance with other relevant compounds and provide detailed experimental protocols.

Introduction to this compound and ERβ

This compound, also known as ERB-041, is a synthetic, non-steroidal compound identified as a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is a ligand-activated nuclear transcription factor that, along with Estrogen Receptor α (ERα), mediates the physiological effects of estrogens.[3][4] While ERα and ERβ share structural similarities, they often have different, and sometimes opposing, biological functions.[4][5] For instance, ERα signaling is linked to proliferative effects in breast cancer, whereas ERβ activation can have anti-proliferative effects.[5][6] This distinction makes the development of selective ERβ agonists like this compound a promising therapeutic strategy for conditions such as endometriosis, inflammatory diseases, and certain cancers.[2][7]

Validating the specific agonism of a compound is a critical step in its development. The luciferase reporter assay is a widely used, sensitive, and high-throughput method to quantify the activation of nuclear receptors like ERβ in a cellular context.[8][9]

Principle of ERβ Activation and Luciferase Reporter Assay

ERβ Signaling Pathway

As a nuclear receptor, ERβ resides primarily in the cytosol in an inactive state, complexed with heat shock proteins (HSPs).[5] Upon binding to a ligand like this compound, the receptor undergoes a conformational change, dissociates from the HSPs, and forms homodimers (ERβ/ERβ) or heterodimers with ERα (ERα/ERβ).[5][6] These dimers translocate to the nucleus, where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3] This binding recruits co-activator proteins and the general transcription machinery, initiating the transcription of downstream genes.[3]

ERB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) ERb_inactive Inactive ERβ-HSP Complex This compound->ERb_inactive Binding ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization & HSP Dissociation ERb_translocation Active ERβ Dimer ERb_active->ERb_translocation Nuclear Translocation ERE Estrogen Response Element (ERE) ERb_translocation->ERE DNA Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Caption: ERβ classical genomic signaling pathway.

Luciferase Assay Workflow

The luciferase reporter assay leverages this signaling mechanism. Cells that do not endogenously express ERβ (e.g., HEK-293T) are co-transfected with two engineered plasmids:

  • An ERβ Expression Vector: This plasmid drives the constitutive expression of the full-length human ERβ protein within the cell.

  • A Reporter Vector: This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of an ERE.[10]

When this compound is added, it activates the expressed ERβ, which then binds to the EREs on the reporter plasmid, driving the transcription of the luciferase gene. The amount of luciferase enzyme produced is directly proportional to the level of ERβ activation. By adding the enzyme's substrate, D-luciferin, a luminescent signal is generated, which can be quantified to determine the compound's agonist activity.[11]

Luciferase_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition A 1. Co-transfect cells with: - ERβ Expression Vector - ERE-Luciferase Reporter Vector B 2. Seed transfected cells into a multi-well plate A->B C 3. Treat cells with This compound & Controls B->C D 4. Incubate to allow receptor activation and luciferase expression C->D E 5. Lyse cells to release expressed luciferase D->E F 6. Add D-luciferin substrate E->F G 7. Measure luminescence (Signal ∝ ERβ Activity) F->G

Caption: Experimental workflow for the ERβ luciferase reporter assay.

Experimental Protocol

This protocol outlines a typical dual-luciferase reporter assay to validate this compound's ERβ agonism and selectivity. A dual-luciferase system includes a second reporter (e.g., Renilla luciferase) on a control plasmid, which serves to normalize for transfection efficiency and cell viability.[8]

Materials and Reagents

  • Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells.

  • Plasmids:

    • pCMV-hERβ (Human ERβ expression vector).

    • pGL4.27[luc2P/ERE/Hygro] Vector (Firefly luciferase reporter).

    • pRL-TK (Control vector expressing Renilla luciferase).

  • Compounds:

    • This compound (ERB-041).

    • 17β-Estradiol (E2) (Positive control, pan-estrogen agonist).

    • Propyl pyrazole triol (PPT) (ERα-selective agonist control).

    • Vehicle control (e.g., 0.1% DMSO).

  • Reagents:

    • DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS).

    • Transfection reagent (e.g., Lipofectamine™ 3000).

    • Dual-Glo® Luciferase Assay System.[8]

    • Sterile 96-well white, clear-bottom assay plates.

Procedure

  • Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% charcoal-stripped FBS to minimize background estrogenic activity.

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with the ERβ expression vector, ERE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • For selectivity testing, a parallel transfection should be performed using an ERα expression vector instead of ERβ.

  • Plating for Assay: 24 hours post-transfection, trypsinize and seed the cells into a 96-well white assay plate at a density of 10,000-20,000 cells per well. Allow cells to attach for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, 17β-Estradiol, and PPT in charcoal-stripped media.

    • Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add the Dual-Glo® Luciferase Reagent (which contains the firefly luciferase substrate) to each well and mix.

    • Measure firefly luminescence using a plate luminometer.

    • Add the Dual-Glo® Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla substrate) to each well and mix.

    • Measure Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized luminescence values against the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration) and the maximum fold induction for each compound.

Data Presentation and Comparison

The following table summarizes expected results from a luciferase assay designed to validate this compound's ERβ agonism and selectivity.

CompoundTarget ReceptorEC₅₀ (nM)Max. Fold Activation (vs. Vehicle)Selectivity (ERα EC₅₀ / ERβ EC₅₀)
This compound (ERB-041) ERβ ~5 15 >200-fold
ERα>10001.2
17β-Estradiol (E2) ERβ~0.116~1-fold
ERα~0.120
PPT (ERα Agonist) ERβ>50001.1<0.01-fold
ERα~0.222

Data are representative and compiled for illustrative purposes based on published literature.[1]

Interpretation of Results:

  • Potency and Efficacy: this compound shows potent activation of ERβ with an EC₅₀ in the low nanomolar range, comparable in maximal activation efficacy to the endogenous ligand 17β-Estradiol.

  • Selectivity: this compound demonstrates high selectivity for ERβ, with its EC₅₀ for ERα being over 200 times higher.[1] This contrasts sharply with 17β-Estradiol, which activates both receptors at similar concentrations, and PPT, which is highly selective for ERα.

Comparison with Alternative Validation Methods

While the luciferase assay is a gold standard for initial validation, other methods can provide complementary information:

  • Receptor Binding Assays: These cell-free assays measure the direct binding affinity (Kᵢ or Kₐ) of a compound to the purified ligand-binding domain of the receptor. This confirms direct interaction but provides no information on functional activity (agonist vs. antagonist).

  • Endogenous Gene Expression Analysis (qPCR): In ERβ-positive cell lines (e.g., some ovarian cancer cell lines), one can treat cells with the compound and measure the mRNA expression of known ERβ target genes using quantitative PCR. This confirms activity on endogenous promoters in a more physiologically relevant context but is lower in throughput.

  • Cell Proliferation/Apoptosis Assays: In specific cancer cell lines, the functional consequence of ERβ activation, such as inhibition of proliferation or induction of apoptosis, can be measured.[1][12] This provides valuable biological context to the receptor activation data.

The luciferase reporter assay remains the preferred initial method due to its high sensitivity, broad dynamic range, high-throughput capability, and its direct measurement of transcriptional activation, which is the core function of nuclear receptors.[9]

Conclusion

The luciferase reporter assay is a robust and highly effective tool for validating the agonistic activity of compounds targeting nuclear receptors. The experimental data clearly demonstrate that this compound (ERB-041) is a potent and highly selective agonist of ERβ. Its ability to activate ERβ at low nanomolar concentrations with an efficacy similar to the natural hormone, combined with its negligible activity on ERα, confirms its profile as a selective ERβ modulator. This foundational assay provides the quantitative data necessary to justify further investigation of this compound in more complex biological systems and preclinical models.

References

A Comparative Analysis of Prinaberel and Phytoestrogens on Estrogen Receptor β (ERβ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the synthetic Estrogen Receptor β (ERβ) agonist, Prinaberel (also known as ERB-041), and a selection of prominent phytoestrogens. The objective is to offer a comprehensive overview of their respective interactions with ERβ, supported by experimental data, to aid in research and drug development endeavors.

Executive Summary

Estrogen Receptor β (ERβ) has emerged as a critical therapeutic target for a variety of conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders. Both synthetic ligands, like this compound, and naturally occurring phytoestrogens have demonstrated the ability to selectively modulate ERβ activity. This guide presents a side-by-side comparison of their binding affinities, transactivation potentials, and downstream signaling effects, providing a valuable resource for the scientific community.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and representative phytoestrogens based on available experimental data. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundTargetBinding Affinity (IC50/Ki, nM)ERβ Selectivity (fold vs ERα)Source
This compound (ERB-041) Human ERβ5.4>200[1]
Rat ERβ3.1>200[1]
Mouse ERβ3.7>200[1]
Genistein Human ERβ~7-157 - 48[2]
Daidzein Human ERβ~100-500~5-10[2]
(S)-Equol Human ERβ~10-20~13[2]
Coumestrol Human ERβ~5-10~30[3][4]

Table 1: Comparative Binding Affinities and Selectivity for ERβ. This table highlights the potent and highly selective nature of this compound for ERβ compared to the phytoestrogens, which generally exhibit moderate to high affinity with varying degrees of ERβ selectivity.

CompoundAssay SystemTransactivation Potential (EC50, nM)Source
This compound (ERB-041) Not explicitly stated, potent agonist activity reported-[1][5]
Genistein Various reporter gene assays~10-100[6]
Daidzein Various reporter gene assays~100-1000[6]
(S)-Equol Various reporter gene assays~50-200[2]
Coumestrol Various reporter gene assays~1-10[3][4]

Table 2: Comparative ERβ Transactivation Potentials. This table showcases the relative potencies of these compounds in activating gene transcription via ERβ. While a specific EC50 for this compound was not found in the provided search results, its classification as a potent agonist suggests its EC50 is likely in the low nanomolar range.

Signaling Pathways and Cellular Effects

Both this compound and phytoestrogens, upon binding to ERβ, initiate a cascade of downstream signaling events that culminate in various cellular responses, including anti-proliferative and pro-apoptotic effects.

This compound has been shown to exert its effects through the modulation of several key signaling pathways:

  • WNT/β-catenin Pathway: this compound dampens this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation.[1]

  • PI3K/AKT Pathway: It diminishes the phosphorylation of PI3K and AKT, contributing to the inhibition of cell survival and proliferation.[1][5]

  • NF-κB Signaling: this compound can suppress the activation of NF-κB, a key regulator of inflammation.[7]

Phytoestrogens , such as genistein and daidzein, also influence similar signaling cascades:

  • PI3K/AKT Pathway: Phytoestrogens have been demonstrated to modulate the PI3K/AKT pathway, often leading to anti-proliferative outcomes in cancer cells.[5]

  • MAPK/ERK Pathway: Activation of this pathway by phytoestrogens can contribute to their diverse cellular effects.[2]

  • Apoptosis Pathways: Phytoestrogens can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2]

It is noteworthy that both this compound and phytoestrogens like genistein and daidzein have been shown to inhibit cell migration, invasion, and proliferation in ovarian cancer cells through the modulation of the FAK and PI3K/AKT signaling pathways.[5]

Mandatory Visualizations

Signaling_Pathways cluster_this compound This compound cluster_Phytoestrogens Phytoestrogens This compound This compound ERb_P ERβ This compound->ERb_P Binds WNT_P WNT/β-catenin ERb_P->WNT_P Inhibits PI3K_P PI3K/AKT ERb_P->PI3K_P Inhibits NFkB_P NF-κB ERb_P->NFkB_P Inhibits Proliferation_P Reduced Proliferation WNT_P->Proliferation_P Leads to PI3K_P->Proliferation_P Leads to Inflammation_P Reduced Inflammation NFkB_P->Inflammation_P Leads to Phytoestrogens Phytoestrogens ERb_Ph ERβ Phytoestrogens->ERb_Ph Binds PI3K_Ph PI3K/AKT ERb_Ph->PI3K_Ph Modulates MAPK_Ph MAPK/ERK ERb_Ph->MAPK_Ph Activates Apoptosis_Ph Apoptosis ERb_Ph->Apoptosis_Ph Induces Proliferation_Ph Modulated Proliferation PI3K_Ph->Proliferation_Ph Leads to MAPK_Ph->Proliferation_Ph Leads to CellDeath_Ph Cell Death Apoptosis_Ph->CellDeath_Ph Leads to

Caption: Comparative Signaling Pathways of this compound and Phytoestrogens via ERβ.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparative Analysis start Select Compounds (this compound & Phytoestrogens) binding_assay ERβ Competitive Binding Assay start->binding_assay transactivation_assay ERβ Reporter Gene Assay start->transactivation_assay proliferation_assay Cell Proliferation Assay (e.g., MCF-7, SKOV-3) start->proliferation_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis transactivation_assay->data_analysis signaling_analysis Western Blot / qPCR (for downstream targets) proliferation_assay->signaling_analysis signaling_analysis->data_analysis

Caption: General Experimental Workflow for Comparing ERβ Ligands.

Experimental Protocols

ERβ Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for ERβ.

Methodology:

  • Reagents and Materials:

    • Recombinant human ERβ protein.

    • Radiolabeled ligand (e.g., [³H]-Estradiol).

    • Unlabeled competitor (this compound, phytoestrogens, and a reference compound like unlabeled Estradiol).

    • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand.

    • Scintillation cocktail and vials.

    • 96-well filter plates and vacuum manifold (optional).

  • Procedure: a. Prepare serial dilutions of the unlabeled competitor compounds. b. In a 96-well plate or microcentrifuge tubes, add a fixed concentration of recombinant ERβ protein and the radiolabeled ligand. c. Add the various concentrations of the unlabeled competitor compounds to the respective wells/tubes. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol). d. Incubate the mixture at 4°C for a sufficient period (e.g., 16-18 hours) to reach equilibrium. e. Separate the bound from the free radiolabeled ligand using either hydroxyapatite slurry followed by centrifugation and washing, or dextran-coated charcoal followed by centrifugation. Alternatively, use filter plates to trap the protein-ligand complex. f. Quantify the amount of bound radiolabeled ligand by liquid scintillation counting. g. Plot the percentage of specific binding against the log concentration of the competitor. h. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for each compound using non-linear regression analysis.

ERβ Reporter Gene Assay

Objective: To measure the ability of test compounds to activate ERβ-mediated gene transcription.

Methodology:

  • Reagents and Materials:

    • A suitable host cell line (e.g., HEK293, HeLa, or U2OS) that does not endogenously express significant levels of estrogen receptors.

    • An expression vector for human ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • A control plasmid for normalization of transfection efficiency (e.g., a β-galactosidase or Renilla luciferase expression vector).

    • Cell culture medium and supplements.

    • Transfection reagent.

    • Lysis buffer and substrate for the reporter enzyme.

    • Luminometer or spectrophotometer.

  • Procedure: a. Co-transfect the host cells with the ERβ expression vector, the ERE-reporter plasmid, and the control plasmid. b. After transfection, plate the cells in a 96-well plate and allow them to recover. c. Treat the cells with serial dilutions of the test compounds (this compound and phytoestrogens). Include a vehicle control and a positive control (e.g., 17β-estradiol). d. Incubate the cells for 24-48 hours. e. Lyse the cells and measure the activity of the reporter enzyme and the control enzyme. f. Normalize the reporter gene activity to the control enzyme activity to correct for variations in transfection efficiency and cell number. g. Plot the normalized reporter activity against the log concentration of the test compound. h. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for each compound using non-linear regression analysis.

Cell Proliferation Assay (e.g., using MCF-7 cells)

Objective: To assess the effect of test compounds on the proliferation of ER-positive cells.

Methodology:

  • Reagents and Materials:

    • MCF-7 human breast cancer cell line (ERα-positive, can be engineered to express ERβ).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and phenol red-free medium with charcoal-stripped FBS for hormone-deprivation.

    • Test compounds (this compound, phytoestrogens).

    • Reagents for assessing cell viability/proliferation (e.g., MTT, XTT, or a cell counting kit).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Culture MCF-7 cells in standard growth medium. b. For the experiment, switch the cells to phenol red-free medium containing charcoal-stripped FBS for at least 48-72 hours to deprive them of estrogens. c. Seed the hormone-deprived cells into 96-well plates at an appropriate density. d. Allow the cells to attach and recover for 24 hours. e. Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., 17β-estradiol). f. Incubate the cells for a defined period (e.g., 3-6 days). g. At the end of the incubation period, assess cell proliferation using a suitable assay (e.g., MTT assay). This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength. h. Plot the absorbance (proportional to cell number) against the log concentration of the test compound. i. Analyze the dose-response curves to determine the effect of each compound on cell proliferation.

Conclusion

This compound stands out as a highly potent and selective synthetic ERβ agonist, offering a powerful tool for dissecting ERβ-specific functions and as a potential therapeutic agent. Phytoestrogens, while generally less potent and selective than this compound, represent a diverse class of naturally occurring compounds with established ERβ-modulating activities. Their pleiotropic effects, acting on multiple signaling pathways, make them intriguing subjects for nutritional and pharmacological research. This comparative guide provides a foundational dataset and methodological framework to assist researchers in navigating the complexities of ERβ modulation by these distinct classes of compounds. The choice between a highly specific synthetic agonist and a broader-acting natural compound will ultimately depend on the specific research question or therapeutic goal.

References

A Comparative Guide to the Potency of Estrogen Receptor Beta (ERβ) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of various selective agonists for Estrogen Receptor Beta (ERβ), a critical target in therapeutic areas including oncology, neuroinflammation, and endometriosis. The data presented is compiled from peer-reviewed studies to aid in the selection of appropriate chemical tools for ERβ research and drug discovery.

Comparative Potency of ERβ Agonists

The potency of an ERβ agonist is typically quantified by two key parameters: its binding affinity for the receptor (measured by the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀, in binding assays) and its functional potency in eliciting a cellular response (measured by the half-maximal effective concentration, EC₅₀, in transcriptional activation assays).[1] A lower Kᵢ, IC₅₀, or EC₅₀ value indicates higher potency.

The following tables summarize the reported binding affinities and functional potencies for several widely studied ERβ agonists. It is important to note that absolute values can vary between different experimental systems and cell lines.

Table 1: Binding Affinity and Potency of Selected ERβ Agonists

CompoundReceptorBinding Affinity (Kᵢ or IC₅₀, nM)Functional Potency (EC₅₀, nM)Selectivity (ERβ vs ERα)Reference(s)
Diarylpropionitrile (DPN) ERβ-0.8570-fold in binding, 170-fold in potency.[2][3][2][3][4]
ERα-66[3]
WAY-200070 ERβ2.3 (IC₅₀)2.068-fold in potency.[5][6][5][6][7][8]
ERα-155[5][6]
8β-VE₂ ERβHigh (sub-nanomolar)High93 to 180-fold in binding, 190-fold in potency.[9][9][10]
ERα--[9]
Salicylaldoxime (2d) ERβ0.57 (Kᵢ)1.3~46-fold in binding, >50-fold in potency.[11][11][12]
ERα26 (Kᵢ)>100[11]
S-equol ERβ0.73 (Kᵢ)-~8.8-fold in binding.[13][13]
ERα6.41 (Kᵢ)-[13]
Genistein ERβ-63-fold in potency; partial agonist on ERβ.[3][3]
ERα-20[3]
Liquiritigenin ERβ-~10020-fold in binding.[13][14][13][14]
ERα--[13]

Note on DPN Enantiomers: Diarylpropionitrile (DPN) is a chiral molecule. While it is often used as a racemic mixture, studies have investigated the individual enantiomers. One study found R-DPN to be the more potent isomer (3-4 fold higher affinity)[4], while others have demonstrated that S-DPN is the biologically active form in transcriptional and behavioral assays.[8][15] Researchers should consider using an enantiomerically pure preparation for precise studies.[8]

Key Experimental Methodologies

The assessment of ERβ agonist potency relies on standardized in vitro assays. The two primary methods are competitive binding assays to measure affinity and reporter gene assays to measure functional transcriptional activation.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for ERβ by measuring its ability to compete with a high-affinity radiolabeled ligand, typically [³H]-17β-estradiol.

Principle: Recombinant human ERβ protein or cytosol preparations from tissues expressing the receptor (e.g., rat uterus) are incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the unlabeled test compound.[16] The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is its IC₅₀ value. This can be further used to calculate the inhibition constant (Kᵢ).

Detailed Protocol Steps:

  • Receptor Preparation: Purified, full-length human ERβ protein is diluted in an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).[16][17]

  • Reaction Mixture: In assay tubes, the diluted receptor is incubated with a constant concentration of [³H]-estradiol (e.g., 0.5 - 1.0 nM) and a range of concentrations of the competitor test compound.[16]

  • Incubation: The mixture is incubated for 18-24 hours at 4°C to reach binding equilibrium.[18]

  • Separation of Bound/Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is absorption onto a hydroxyapatite slurry, followed by centrifugation and washing to remove the unbound ligand.[18]

  • Quantification: The amount of radioactivity in the pellet (bound fraction) is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve using non-linear regression.

ERβ Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist and induce ERβ-mediated gene transcription.

Principle: A host cell line (e.g., HEK293, HEC-1, or MCF7) that does not endogenously express significant levels of estrogen receptors is used.[17][19] These cells are transiently or stably transfected with two plasmids:

  • An ERβ expression vector , which drives the production of the human ERβ protein.

  • A reporter vector , which contains an estrogen-responsive element (ERE) sequence upstream of a promoter driving a reporter gene, such as firefly luciferase.[20]

When an agonist binds to and activates the expressed ERβ, the receptor-ligand complex binds to the ERE on the reporter plasmid, initiating transcription of the luciferase gene. The resulting light output is directly proportional to the transcriptional activity of ERβ.

Detailed Protocol Steps:

  • Cell Culture and Transfection: Host cells are cultured in appropriate media. For transient assays, cells are co-transfected with the ERβ expression and ERE-luciferase reporter plasmids. Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.[19]

  • Compound Treatment: After transfection (typically 24 hours), the cells are treated with a range of concentrations of the test agonist.

  • Incubation: Cells are incubated with the compound for a set period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[17]

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay substrate is added to the lysate.

  • Signal Detection: The luminescence produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the control reporter signal. A dose-response curve is generated by plotting the normalized signal against the logarithm of the agonist concentration. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.[1][17]

Visualizing ERβ Signaling and Experimental Workflow

ERβ Signaling Pathways

Estrogens and their mimetics exert their effects through multiple signaling pathways initiated by ERβ.[21] These can be broadly categorized as genomic, which involve direct or indirect regulation of gene expression, and non-genomic, which involve rapid, cytoplasm-initiated signaling cascades.[21][22]

ERB_Signaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Agonist ERβ Agonist ERb_inactive Inactive ERβ Agonist->ERb_inactive Binding & Activation mERb Membrane ERβ Agonist->mERb ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE ERE ERb_active->ERE Genomic: Direct Binding AP1 AP-1/Sp1 ERb_active->AP1 Genomic: Tethering Kinase Kinase Cascades (e.g., PI3K/Akt, MAPK/ERK) mERb->Kinase Non-Genomic: Rapid Signaling CellularResponse Rapid Cellular Responses Kinase->CellularResponse TargetGene1 Target Gene Transcription ERE->TargetGene1 TargetGene2 Target Gene Transcription AP1->TargetGene2 Workflow start Start: Candidate Compound binding_assay Primary Screen: Competitive Binding Assay start->binding_assay binding_result Determine Affinity (IC₅₀ / Kᵢ) binding_assay->binding_result functional_assay Secondary Screen: Reporter Gene Assay binding_result->functional_assay High-affinity candidates functional_result Determine Potency & Efficacy (EC₅₀ / Eₘₐₓ) functional_assay->functional_result selectivity Selectivity Profiling: Test against ERα functional_result->selectivity Potent candidates selectivity_result Calculate ERβ/ERα Selectivity Ratio selectivity->selectivity_result downstream Downstream Validation: Target Gene Expression, Phenotypic Assays selectivity_result->downstream Selective candidates finish Confirmed ERβ Agonist downstream->finish

References

Safety Operating Guide

Personal protective equipment for handling Prinaberel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling Prinaberel (also known as ERB-041). Given that this compound is a potent and selective estrogen receptor β (ERβ) agonist, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on its known hazard classifications and best practices for managing high-potency active pharmaceutical ingredients (HPAPIs).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate PPE is mandatory to prevent accidental exposure.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[2][3][4]To protect against serious eye irritation from splashes or aerosols.[1]
Hand Protection Disposable nitrile gloves (double gloving is recommended).[3] Gloves should be changed immediately if contaminated.To prevent skin contact and absorption.
Body Protection A lab coat is the minimum requirement.[3] Consider a disposable gown for procedures with a higher risk of contamination.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required if handling in a certified chemical fume hood. If weighing or handling powders outside of a fume hood, a fit-tested N95 respirator or higher is recommended to prevent inhalation.To avoid inhalation of airborne particles, especially when handling the solid compound.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for safely handling this compound. Engineering controls, such as a chemical fume hood, should be the primary means of containment.[5]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a laboratory for handling this compound.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents before starting work.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting (Solid Form):

    • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of spatulas and weighing papers.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • Prepare solutions within the chemical fume hood.

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Cap containers securely immediately after preparation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid self-contamination.

    • Dispose of all contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions Containing this compound Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste bag or container within the fume hood.
Contaminated PPE (e.g., gloves, disposable gowns) Dispose of in a designated hazardous waste container immediately after use.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • If unsure, consult your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the key workflows for safely handling this compound.

Prinaberel_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Handling Area check_fume_hood Verify Fume Hood Function prep_area->check_fume_hood gather_materials Gather Materials & PPE check_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid this compound don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Prinaberel_Disposal_Pathway cluster_waste_source Waste Generation cluster_disposal Disposal solid Unused Solid this compound hw_container Sealed Hazardous Waste Container solid->hw_container solution This compound Solutions solution->hw_container labware Contaminated Labware labware->hw_container ppe Contaminated PPE ppe->hw_container ehs_pickup EHS Waste Pickup hw_container->ehs_pickup

Caption: Disposal pathway for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prinaberel
Reactant of Route 2
Prinaberel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.